molecular formula C45H80N7O17P3S B15547143 (15Z)-Tetracosenoyl-CoA

(15Z)-Tetracosenoyl-CoA

Cat. No.: B15547143
M. Wt: 1116.1 g/mol
InChI Key: QHZAQVTVYPHLKK-YVBAAGQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(15Z)-tetracosenoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (15Z)-tetracosenoic acid. It is a very long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a (15Z)-tetracosenoic acid. It is a conjugate acid of a this compound(4-).
This compound has been reported in Homo sapiens and Apis cerana with data available.

Properties

Molecular Formula

C45H80N7O17P3S

Molecular Weight

1116.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate

InChI

InChI=1S/C45H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h11-12,32-34,38-40,44,55-56H,4-10,13-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b12-11-/t34-,38-,39-,40+,44-/m1/s1

InChI Key

QHZAQVTVYPHLKK-YVBAAGQKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (15Z)-Tetracosenoyl-CoA from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15Z)-Tetracosenoyl-CoA, also known as nervonyl-CoA, is the activated form of nervonic acid, a very-long-chain monounsaturated fatty acid (VLC-MUFA) crucial for the proper functioning of the central nervous system. It is an essential component of sphingolipids in the myelin sheath that insulates nerve fibers, playing a vital role in nerve impulse conduction. The biosynthesis of nervonyl-CoA from the readily available oleic acid is a critical metabolic pathway with implications for neurological health and disease. This technical guide provides a comprehensive overview of this synthesis pathway, including the core enzymatic reactions, relevant quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Synthesis Pathway: From Oleoyl-CoA to Nervonyl-CoA

The synthesis of this compound from oleic acid is a multi-cycle fatty acid elongation process that occurs in the endoplasmic reticulum. This pathway sequentially adds two-carbon units, derived from malonyl-CoA, to the carboxyl end of the growing fatty acyl-CoA chain. Each elongation cycle involves four key enzymatic reactions catalyzed by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) system.

The overall conversion from oleoyl-CoA (C18:1-CoA) to nervonyl-CoA (C24:1-CoA) requires three successive elongation cycles, with eicosenoyl-CoA (C20:1-CoA) and erucoyl-CoA (C22:1-CoA) as key intermediates.

Key Enzymes of the Fatty Acid Elongase System

The fatty acid elongase system comprises four core enzymes that participate in each two-carbon addition cycle:

  • 3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation cycle. It catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. The substrate specificity of the KCS determines which fatty acids are elongated. In the context of nervonic acid synthesis, specific KCS isoforms exhibit a preference for long-chain and very-long-chain acyl-CoAs.

  • 3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.

  • 3-Hydroxyacyl-CoA Dehydratase (HCD): HCD catalyzes the dehydration of 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA intermediate.

  • trans-2,3-Enoyl-CoA Reductase (ECR): In the final step of the cycle, ECR reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction also utilizes NADPH.

In humans, the elongation of very-long-chain fatty acids is carried out by a family of elongases (ELOVLs). ELOVL4 is particularly important for the synthesis of VLC-SFAs and VLC-PUFAs with chain lengths of C26 and longer and is implicated in the final elongation steps leading to nervonic acid.

Signaling Pathway Diagram

fatty_acid_elongation Oleoyl_CoA Oleoyl-CoA (C18:1) KCS KCS Oleoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Malonyl_CoA->KCS Malonyl_CoA->KCS Ketoacyl_CoA_20 3-Keto-eicosenoyl-CoA (C20:1) KCR KCR Ketoacyl_CoA_20->KCR NADPH+H+ -> NADP+ Hydroxyacyl_CoA_20 3-Hydroxy-eicosenoyl-CoA (C20:1) HCD HCD Hydroxyacyl_CoA_20->HCD H2O Enoyl_CoA_20 trans-2,3-Eicosenoyl-CoA (C20:1) ECR ECR Enoyl_CoA_20->ECR NADPH+H+ -> NADP+ Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Eicosenoyl_CoA->KCS Ketoacyl_CoA_22 3-Keto-erucoyl-CoA (C22:1) Ketoacyl_CoA_22->KCR NADPH+H+ -> NADP+ Hydroxyacyl_CoA_22 3-Hydroxy-erucoyl-CoA (C22:1) Hydroxyacyl_CoA_22->HCD H2O Enoyl_CoA_22 trans-2,3-Erucoyl-CoA (C22:1) Enoyl_CoA_22->ECR NADPH+H+ -> NADP+ Erucoyl_CoA Erucoyl-CoA (C22:1) Erucoyl_CoA->KCS Ketoacyl_CoA_24 3-Keto-nervonyl-CoA (C24:1) Ketoacyl_CoA_24->KCR NADPH+H+ -> NADP+ Hydroxyacyl_CoA_24 3-Hydroxy-nervonyl-CoA (C24:1) Hydroxyacyl_CoA_24->HCD H2O Enoyl_CoA_24 trans-2,3-Nervonyl-CoA (C24:1) Enoyl_CoA_24->ECR NADPH+H+ -> NADP+ Nervonyl_CoA This compound (C24:1) KCS->Ketoacyl_CoA_20 CO2 KCS->Ketoacyl_CoA_22 CO2 KCS->Ketoacyl_CoA_24 CO2 KCR->Hydroxyacyl_CoA_20 KCR->Hydroxyacyl_CoA_22 KCR->Hydroxyacyl_CoA_24 HCD->Enoyl_CoA_20 HCD->Enoyl_CoA_22 HCD->Enoyl_CoA_24 ECR->Eicosenoyl_CoA ECR->Erucoyl_CoA ECR->Nervonyl_CoA

Caption: Fatty Acid Elongation Cycle for Nervonyl-CoA Synthesis.

Quantitative Data

Comprehensive kinetic data for all enzymes in the oleic acid to nervonic acid elongation pathway is not extensively available in a consolidated format. The substrate specificities of the condensing enzymes (KCS/ELOVLs) are the primary determinants of the flux through this pathway. The subsequent enzymes (KCR, HCD, ECR) are generally considered to have broader substrate specificities.

Table 1: Substrate Specificity of Human ELOVL4

SubstrateRelative ActivityNotes
Oleoyl-CoA (C18:1)LowELOVL4 shows preference for longer chain fatty acids.
Eicosenoyl-CoA (C20:1)ModerateIntermediate substrate in the pathway to nervonic acid.
Erucoyl-CoA (C22:1)HighDirect precursor for the final elongation step.
Behenoyl-CoA (C22:0)HighDemonstrates activity towards saturated VLCFAs.
Lignoceroyl-CoA (C24:0)HighA preferred substrate for elongation to C26:0.

Note: This table represents a qualitative summary based on available literature. Precise kinetic parameters (Km, Vmax) are often cell-type and assay-dependent and are not consistently reported for all intermediates in this specific pathway.

Experimental Protocols

Microsomal Assay for Fatty Acid Elongation

This assay measures the incorporation of radiolabeled malonyl-CoA into fatty acyl-CoAs using a microsomal fraction, which contains the membrane-bound elongase enzyme complex.

a. Preparation of Microsomes:

  • Homogenize fresh or frozen tissue (e.g., liver, brain) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • The resulting pellet is the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2) and determine the protein concentration.

b. Elongation Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.2)

    • 1 mM NADPH

    • 100 µM Oleoyl-CoA (or other acyl-CoA substrate)

    • 50 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

    • Microsomal protein (50-100 µg)

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 2.5 M KOH in 50% ethanol.

  • Saponify the lipids by heating at 65°C for 1 hour.

  • Acidify the mixture with concentrated HCl.

  • Extract the fatty acids with hexane (B92381).

  • Evaporate the hexane and redissolve the fatty acids in a suitable solvent.

  • Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.

Quantification of Acyl-CoAs by HPLC-MS/MS

This method allows for the sensitive and specific quantification of the various acyl-CoA intermediates in the pathway.

a. Extraction of Acyl-CoAs:

  • Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.

  • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).

  • Include an internal standard, such as a ¹³C-labeled acyl-CoA, for accurate quantification.

  • Centrifuge to pellet precipitated proteins and cell debris.

  • Collect the supernatant containing the acyl-CoAs.

b. HPLC-MS/MS Analysis:

  • Use a reverse-phase C18 column for separation of the acyl-CoAs.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • Couple the HPLC to a tandem mass spectrometer operating in positive ion mode.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor-to-product ion transition.

Experimental Workflow Diagram

experimental_workflow cluster_microsomal_assay Microsomal Elongation Assay cluster_acyl_coa_quantification Acyl-CoA Quantification Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (10,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Ultracentrifuge Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifuge Microsomes Isolate Microsomal Pellet Ultracentrifuge->Microsomes Reaction Elongation Reaction (Oleoyl-CoA, [14C]Malonyl-CoA, NADPH) Microsomes->Reaction Saponification Saponification & Acidification Reaction->Saponification Extraction Hexane Extraction Saponification->Extraction Analysis1 TLC / HPLC Analysis Extraction->Analysis1 Sample Cell/Tissue Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extraction2 Acyl-CoA Extraction (with Internal Standard) Quench->Extraction2 Centrifuge2 Centrifugation Extraction2->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 HPLC_MS HPLC-MS/MS Analysis Supernatant2->HPLC_MS

Caption: Workflow for Studying Nervonyl-CoA Synthesis.

Conclusion

The synthesis of this compound from oleic acid is a fundamental metabolic process with significant implications for neurological function. This guide has detailed the enzymatic steps, provided an overview of the quantitative aspects, and outlined key experimental protocols for investigating this pathway. Further research, particularly in elucidating the precise kinetic parameters of the elongase enzymes, will be crucial for a more complete understanding and for the development of therapeutic strategies targeting VLCFA metabolism in neurological and other disorders.

The Central Role of (15Z)-Tetracosenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(15Z)-Tetracosenoyl-CoA, more commonly known as Nervonoyl-CoA , is the activated form of nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid. This molecule serves as a critical and rate-limiting precursor in the biosynthesis of a specific class of sphingolipids highly enriched in the nervous system. Its metabolism is intrinsically linked to the formation and maintenance of the myelin sheath, the protective layer insulating nerve axons. The principal enzymatic step involves its utilization by Ceramide Synthase 2 (CerS2) in the endoplasmic reticulum to form C24:1-ceramide. This ceramide is subsequently metabolized into complex sphingolipids, such as nervonyl-sphingomyelin and galactosylceramides (cerebrosides), which are integral structural components of myelin. Dysregulation in the synthesis of these nervonic acid-containing sphingolipids is implicated in several demyelinating diseases, including Multiple Sclerosis and Adrenoleukodystrophy, making the pathway a key area of interest for therapeutic intervention. This guide provides a detailed overview of the metabolic significance of Nervonoyl-CoA, quantitative data on enzyme activity, detailed experimental protocols for its study, and visual representations of the associated biochemical pathways.

Introduction: Nomenclature and Significance

This compound is the formal chemical name for the coenzyme A thioester of (15Z)-tetracosenoic acid. In scientific literature, this molecule is predominantly referred to by its common name, Nervonoyl-CoA . Its parent fatty acid, nervonic acid (C24:1 n-9), is particularly abundant in the white matter of the brain.[1][2] The activation of nervonic acid to its CoA ester is a prerequisite for its incorporation into the sphingolipid backbone.

The primary role of Nervonoyl-CoA is to serve as an acyl chain donor in the de novo synthesis of ceramide, a foundational molecule for all complex sphingolipids.[3] The unique 24-carbon length and the presence of a single double bond in the acyl chain conferred by Nervonoyl-CoA impart specific biophysical properties to the resulting sphingolipids, influencing membrane fluidity and integrity, which is especially crucial for the highly specialized structure of the myelin sheath.[4][5]

The Core Metabolic Pathway

The journey of Nervonoyl-CoA in sphingolipid metabolism is a spatially and enzymatically defined process, primarily occurring across the endoplasmic reticulum (ER) and the Golgi apparatus.

Step 1: Ceramide Synthesis in the Endoplasmic Reticulum The synthesis of C24:1-ceramide occurs on the cytosolic face of the endoplasmic reticulum.[6][7] The enzyme Ceramide Synthase 2 (CerS2) , an integral membrane protein of the ER, catalyzes the N-acylation of a sphingoid base (typically sphinganine) with Nervonoyl-CoA.[8] CerS2 exhibits high substrate specificity for very-long-chain fatty acyl-CoAs, including C22:0, C24:0, and C24:1 (Nervonoyl-CoA).[1][5] The product of this reaction is N-(15Z-tetracosenoyl)-sphinganine (C24:1-dihydroceramide). This is subsequently desaturated by dihydroceramide (B1258172) desaturase (DES1) to form N-(15Z-tetracosenoyl)-sphingosine, or C24:1-ceramide .

Step 2: Transport and Metabolism in the Golgi Apparatus Once synthesized, C24:1-ceramide is transported from the ER to the Golgi apparatus. This transport can be mediated by vesicular transport or by the ceramide transfer protein (CERT), although CERT shows a preference for shorter chain ceramides.[3] Within the Golgi lumen, C24:1-ceramide serves as a substrate for two major classes of enzymes:

  • Sphingomyelin Synthase (SMS): This enzyme transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to C24:1-ceramide, yielding C24:1-sphingomyelin (Nervonyl-sphingomyelin) .[3]

  • Glucosylceramide Synthase (GCS) and Galactosylceramide Synthase (GalCerS): These enzymes add a sugar moiety (glucose or galactose) to C24:1-ceramide to form glucosylceramides or galactosylceramides, respectively. Galactosylceramides containing nervonic acid are a major class of cerebrosides found in myelin.[6]

The resulting complex sphingolipids are then incorporated into the plasma membrane, with a particularly high concentration in the myelin sheath of oligodendrocytes and Schwann cells.

Sphingolipid_Metabolism Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nervonoyl_CoA This compound (Nervonoyl-CoA) CerS2 Ceramide Synthase 2 (CerS2) Nervonoyl_CoA->CerS2 Sphinganine (B43673) Sphinganine Sphinganine->CerS2 Dihydroceramide C24:1-Dihydroceramide CerS2->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide C24:1-Ceramide DES1->Ceramide Ceramide_Golgi C24:1-Ceramide Ceramide->Ceramide_Golgi Transport (Vesicular / CERT) SMS Sphingomyelin Synthase (SMS) Ceramide_Golgi->SMS GalCerS Galactosylceramide Synthase (GalCerS) Ceramide_Golgi->GalCerS Sphingomyelin C24:1-Sphingomyelin SMS->Sphingomyelin Galactosylceramide C24:1-Galactosylceramide (Cerebroside) GalCerS->Galactosylceramide Myelin Myelin Sheath (Plasma Membrane) Sphingomyelin->Myelin Membrane Integration Galactosylceramide->Myelin Membrane Integration

Caption: Metabolic conversion of Nervonoyl-CoA to complex sphingolipids.

Quantitative Data and Enzyme Kinetics

While comprehensive Michaelis-Menten kinetics (Km, Vmax) for Nervonoyl-CoA as a substrate for CerS2 are not extensively reported in the literature, several studies provide valuable quantitative data on enzyme activity and substrate specificity. The focus has often been on determining the Km for the sphinganine substrate, which is similar across different CerS enzymes (approximately 2-5 µM), suggesting the acyl-CoA binding site is a key determinant of specificity.[5]

The activity of CerS2 is potently stimulated by Acyl-CoA-binding protein (ACBP), which is thought to function as a carrier, ensuring the availability of very-long-chain acyl-CoAs to the enzyme's active site.

Table 1: CerS2 Activity with Very-Long-Chain Acyl-CoA Substrates

Enzyme Substrate Condition Specific Activity Reference
CerS2 C24:1-CoA In vitro assay, no ACBP 82 ± 7 pmol/mg/min
CerS2 C24:1-CoA In vitro assay, +0.25 nM ACBP >160 pmol/mg/min (>2-fold increase)
CerS2 C22:0-CoA Testis homogenate, WT mouse ~250 pmol/mg/min

| CerS2 | C22:0-CoA | Testis homogenate, ACBP-/- mouse | ~125 pmol/mg/min | |

Note: Data represents activity under specific assay conditions and may not reflect Vmax. The activity with C22:0-CoA is presented as a close proxy for C24:1-CoA, as both are primary substrates for CerS2.

Experimental Protocols

Investigating the role of Nervonoyl-CoA requires robust methods for assaying CerS2 activity and quantifying the resulting sphingolipid products. The most common and accurate methods rely on chromatography coupled with mass spectrometry.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is adapted from methodologies used to measure CerS2 activity with very-long-chain acyl-CoA substrates.

Objective: To measure the rate of C24:1-dihydroceramide formation from sphinganine and Nervonoyl-CoA using cell or tissue homogenates overexpressing CerS2.

Materials:

  • Cell or tissue homogenates (e.g., from HEK293T cells overexpressing CerS2, or liver/brain tissue)

  • Assay Buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂

  • Substrates:

    • Sphinganine (dihydrosphingosine)

    • This compound (Nervonoyl-CoA)

    • Defatted Bovine Serum Albumin (BSA)

  • Internal Standard: C17:0-Ceramide

  • Stop Solution: Chloroform (B151607)/Methanol (1:2, v/v)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., sucrose (B13894) buffer) using a Dounce homogenizer. Determine protein concentration using a BCA or Bradford assay.

  • Substrate Preparation: Prepare a stock solution of sphinganine in ethanol. Prepare a stock solution of Nervonoyl-CoA in water. Prepare a 10% (w/v) solution of defatted BSA.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 50 µL of 2x Assay Buffer

    • 10 µL of 10x defatted BSA (final concentration ~20 µM)

    • 10 µL of 10x sphinganine (final concentration ~20 µM)

    • 10-50 µg of homogenate protein

    • Water to 90 µL

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 10x Nervonoyl-CoA (final concentration ~15 µM).

  • Incubation: Incubate at 37°C for 20-60 minutes. The reaction time should be within the linear range of product formation.

  • Stop Reaction & Lipid Extraction:

    • Add a known amount of C17:0-Ceramide internal standard.

    • Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).

    • Add 250 µL of chloroform and 250 µL of water.

    • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate phases.

  • Sample Preparation for LC-MS/MS:

    • Collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable mobile phase for LC-MS/MS analysis (e.g., Methanol with 0.2% formic acid and 1 mM ammonium (B1175870) formate).

  • Quantification: Analyze the sample by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for C24:1-dihydroceramide and the C17:0-ceramide internal standard. Quantify the amount of product formed by comparing its peak area to that of the internal standard against a standard curve.

Experimental_Workflow CerS2 In Vitro Assay Workflow Homogenate 1. Prepare Homogenate (CerS2 Source) Reaction_Mix 2. Prepare Reaction Mix (Buffer, BSA, Sphinganine) Homogenate->Reaction_Mix Incubate_Start 3. Pre-incubate at 37°C Reaction_Mix->Incubate_Start Add_Substrate 4. Add Nervonoyl-CoA (Start Reaction) Incubate_Start->Add_Substrate Incubate_Reaction 5. Incubate at 37°C (20-60 min) Add_Substrate->Incubate_Reaction Stop_Extract 6. Stop & Extract Lipids (Add Internal Std, Solvents) Incubate_Reaction->Stop_Extract Analyze 7. Analyze by LC-MS/MS (Quantify Product) Stop_Extract->Analyze

Caption: Workflow for the in vitro Ceramide Synthase 2 activity assay.

Logical Relationships and Functional Significance

The synthesis of nervonic acid-containing sphingolipids is not merely a metabolic process but a critical determinant of neural cell function. The relationships between the molecular players and their physiological roles are tightly linked.

  • Substrate Availability → Enzyme Activity: The availability of Nervonoyl-CoA directly influences the rate of C24:1-ceramide synthesis by CerS2. Proteins like ACBP facilitate this by ensuring a localized pool of substrate for the enzyme.

  • Enzyme Specificity → Sphingolipid Composition: The high specificity of CerS2 for very-long-chain acyl-CoAs is the primary reason why myelin is rich in C22-C24 sphingolipids. Ablation of the CerS2 gene results in a dramatic loss of these lipids in the brain.[5]

  • Sphingolipid Composition → Myelin Integrity: The specific biophysical properties imparted by C24:1-sphingolipids are essential for the proper formation and stability of the compact, multilayered myelin sheath.

  • Myelin Integrity → Neuronal Function: A stable myelin sheath is required for rapid saltatory conduction of nerve impulses. Disruption of myelin leads to severe neurological deficits.

Logical_Relationship Functional Cascade of Nervonoyl-CoA Metabolism Nervonoyl_CoA Nervonoyl-CoA (Substrate) CerS2 CerS2 Activity Nervonoyl_CoA->CerS2 is substrate for C24_1_SL C24:1 Sphingolipid Synthesis CerS2->C24_1_SL determines rate of Myelin Myelin Sheath Integrity C24_1_SL->Myelin is essential for Neuron_Func Proper Neuronal Function Myelin->Neuron_Func enables

Caption: Logical flow from substrate to physiological function.

Conclusion and Future Directions

This compound (Nervonoyl-CoA) is a linchpin in the synthesis of very-long-chain sphingolipids essential for the central and peripheral nervous systems. Its conversion to C24:1-ceramide by CerS2 initiates a cascade that culminates in the formation of a stable and functional myelin sheath. The high degree of substrate specificity exhibited by CerS2 underscores the importance of acyl chain length in defining the functional roles of sphingolipids. For drug development professionals, CerS2 and other enzymes in this pathway represent promising targets for therapeutic intervention in demyelinating diseases. Future research should focus on elucidating the precise kinetic parameters of CerS2 with Nervonoyl-CoA and other very-long-chain substrates, as well as exploring the regulatory mechanisms that control the flux of these critical lipids in both health and disease.

References

The Pivotal Role of Very Long-Chain Acyl-CoAs in Neuronal Function and Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates that play multifaceted roles in the central nervous system (CNS). Far from being inert molecules, they are central to the synthesis of unique structural lipids essential for neuronal integrity, the maintenance of membrane biophysics, and cellular signaling. Their metabolism is tightly regulated, with synthesis occurring in the endoplasmic reticulum and degradation confined to peroxisomes. Dysregulation of VLCFA-CoA homeostasis, often due to genetic defects, leads to their accumulation, triggering a cascade of cytotoxic events including demyelination, mitochondrial dysfunction, calcium dysregulation, and neuroinflammation. These pathological events are hallmarks of severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). This guide provides an in-depth examination of the functions of VLCFA-CoAs in neuronal cells, details their metabolic pathways, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the complex processes through signaling and workflow diagrams.

Introduction to VLCFAs in the CNS

The brain has the highest diversity of lipids of any organ, and these molecules are fundamental to its structure and function. Very long-chain fatty acids (VLCFAs) are a specific class of fatty acids with chain lengths of 22 carbon atoms or more.[1][2] Once activated to their coenzyme A (CoA) thioester derivatives (VLCFA-CoAs), they serve as substrates for the synthesis of complex lipids that are highly enriched in the nervous system, particularly in myelin.[3] These lipids, such as VLCFA-containing sphingolipids and ceramides (B1148491), are not merely structural components; they are crucial for modulating membrane fluidity, forming signaling platforms known as lipid rafts, and ensuring the proper insulation of axons for rapid nerve impulse conduction.[2][4][5] The precise balance of VLCFA-CoA metabolism is therefore paramount for neuronal health, and its disruption is a key factor in the pathogenesis of several neurodegenerative diseases.[6]

Metabolism of Very Long-Chain Fatty Acyl-CoAs

The concentration and function of VLCFA-CoAs are governed by a delicate interplay between their synthesis, elongation, and degradation pathways, which are spatially segregated within the cell.

Synthesis and Elongation

VLCFAs are synthesized in the endoplasmic reticulum (ER) from pre-existing long-chain fatty acid (LCFA) precursors. This process involves a multi-step elongation cycle, with the initial rate-limiting condensation step catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs).[3][7] In mammals, seven ELOVLs (ELOVL1-7) have been identified, each with distinct substrate specificities.[7] ELOVL1 is particularly crucial for the synthesis of the saturated VLCFAs (C22:0, C24:0, and C26:0) that are prominent in the CNS and implicated in neurological disease.[7][8] The elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a final reduction, adding two carbon units to the growing acyl chain.

Activation to VLCFA-CoAs

For VLCFAs to be metabolically active—either for incorporation into complex lipids or for degradation—they must first be "activated" by being thioesterified to Coenzyme A. This reaction is catalyzed by Acyl-CoA synthetases (ACSs). Enzymes with very long-chain acyl-CoA synthetase (VLACS) activity are required for all aspects of VLCFA metabolism.[9]

Degradation: Peroxisomal β-Oxidation

Unlike shorter fatty acids which are degraded in mitochondria, the β-oxidation of VLCFAs is initiated exclusively in peroxisomes.[10][11] This is a critical pathway for preventing the toxic accumulation of VLCFAs. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX), a bifunctional protein, and a thiolase.[10] ACOX1 is the rate-limiting enzyme in this process.[10][12][13] Each cycle shortens the VLCFA-CoA by two carbons, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized.[10] The ATP-binding cassette (ABC) transporter ABCD1 (also known as ALD protein) is essential for transporting VLCFA-CoAs into the peroxisome for their degradation.[7][14][15]

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA Long-Chain Fatty Acyl-CoA (e.g., C18:0-CoA) ELOVL1 ELOVL1 Enzyme Complex LCFA->ELOVL1 Elongation Cycles VLCFA_CoA Very Long-Chain Fatty Acyl-CoA (e.g., C26:0-CoA) ELOVL1->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport VLCFA_CoA_P VLCFA-CoA ABCD1->VLCFA_CoA_P ACOX1 ACOX1 (Rate-limiting) VLCFA_CoA_P->ACOX1 BetaOx β-Oxidation Pathway ACOX1->BetaOx Short_ACoA Shortened Acyl-CoA BetaOx->Short_ACoA Acetyl_CoA Acetyl-CoA BetaOx->Acetyl_CoA

Caption: Overview of VLCFA-CoA Metabolism in Neuronal Cells.

Physiological Functions in Neuronal Cells

VLCFA-CoAs are indispensable for building the complex lipid architecture required for proper neuronal function and development.

Structural Roles in Membranes and Myelin

VLCFAs are integral components of the myelin sheath, the multi-layered insulating layer surrounding axons that is crucial for rapid saltatory conduction of nerve impulses.[3] Saturated VLCFAs, in particular, are essential for creating a thick, stable permeability barrier within the myelin membrane.[2][3] Their long, straight chains pack tightly, increasing membrane thickness and rigidity, which is vital for electrical insulation.[4]

Incorporation into Sphingolipids and Lipid Rafts

A primary fate of VLCFA-CoAs in neurons is their incorporation into sphingolipids, particularly ceramides.[4][16][17] These VLCFA-containing sphingolipids are key constituents of lipid rafts, which are specialized microdomains within the cell membrane.[4][16] Lipid rafts act as signaling hubs, concentrating receptors and other signaling molecules to facilitate efficient signal transduction. The unique biophysical properties conferred by VLCFAs are critical for the formation and stability of these platforms.

Role in Neuronal Polarity and Development

The synthesis of VLCFA-containing sphingolipids is crucial for physiological neuronal development.[16] Specifically, these lipids are required for establishing neuronal polarity—the process by which a neuron develops a single axon and multiple dendrites.[16][17] Studies have shown that a reduction in VLCFA-containing ceramides leads to the loss of gangliosides in the membranes of neuronal growth cones and impairs the formation of lipid rafts, ultimately disrupting neuronal polarity and network formation.[16][17]

Lipid_Raft_Formation VLCFA_CoA VLCFA-CoA Ceramide_Synthase Ceramide Synthase VLCFA_CoA->Ceramide_Synthase VLCFA_Ceramide VLCFA-Ceramide Ceramide_Synthase->VLCFA_Ceramide Sphingolipids VLCFA-Sphingolipids (e.g., Gangliosides) VLCFA_Ceramide->Sphingolipids Lipid_Raft Lipid Raft Formation Sphingolipids->Lipid_Raft Growth_Cone Growth Cone Membrane Integrity Lipid_Raft->Growth_Cone Polarity Neuronal Polarity Determination Growth_Cone->Polarity Pathophysiology_XALD ABCD1_mut ABCD1 Gene Mutation ABCD1_dys Dysfunctional ABCD1 Transporter ABCD1_mut->ABCD1_dys Perox_impair Impaired Peroxisomal Import of VLCFA-CoA ABCD1_dys->Perox_impair VLCFA_accum VLCFA-CoA Accumulation (Cytosolic) Perox_impair->VLCFA_accum Mito_dys Mitochondrial Dysfunction VLCFA_accum->Mito_dys Ca_dys Ca2+ Dysregulation VLCFA_accum->Ca_dys Inflam Neuroinflammation & Oxidative Stress VLCFA_accum->Inflam Membrane_inst Membrane Instability VLCFA_accum->Membrane_inst Demyelination Demyelination & Axonal Degeneration Mito_dys->Demyelination Ca_dys->Demyelination Inflam->Demyelination Membrane_inst->Demyelination Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation c1 Culture Neuronal Cells (e.g., Astrocytes) c2 Treat with VLCFA (e.g., C26:0) vs. Vehicle Control c1->c2 a1 Lipid Extraction & LC-MS/MS c2->a1 a2 Mitochondrial Potential (TMRM Staining) c2->a2 a3 Intracellular Ca2+ (Fura-2 Imaging) c2->a3 a4 Gene/Protein Expression (qPCR / Western Blot) c2->a4 d1 Quantify VLCFA Accumulation a1->d1 d2 Assess Mitochondrial Depolarization a2->d2 d3 Measure Ca2+ Dysregulation a3->d3 d4 Determine Changes in Metabolic/Stress Pathways a4->d4 d1->d4 d2->d4 d3->d4

References

(15Z)-Tetracosenoyl-CoA as a Precursor for Nervonyl Cerebrosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid, is a critical component of sphingolipids in the nervous system, particularly as a constituent of the myelin sheath. Its activated form, (15Z)-Tetracosenoyl-CoA, serves as the direct precursor for the synthesis of nervonyl-containing ceramides (B1148491), which are subsequently glycosylated to form nervonyl cerebrosides. This technical guide provides a comprehensive overview of the biosynthetic pathway from this compound to nervonyl cerebrosides, detailing the key enzymes, experimental protocols for analysis, and the regulatory signaling pathways. This document is intended to be a resource for researchers in neurology, lipid biochemistry, and drug development focused on neurodegenerative diseases and myelin repair.

Biosynthesis of Nervonyl Cerebrosides

The synthesis of nervonyl cerebrosides is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The pathway can be broadly divided into two major stages: the formation of nervonyl-ceramide and its subsequent glycosylation.

Formation of Nervonyl-Ceramide from this compound

The initial and rate-limiting step in this pathway is the acylation of a sphingoid base, typically sphinganine (B43673) or sphingosine, with this compound. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).

Key Enzyme: Ceramide Synthase 2 (CERS2)

Mammals have six isoforms of ceramide synthase, each with a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. Ceramide synthase 2 (CERS2) is the primary enzyme responsible for the synthesis of ceramides containing very-long-chain fatty acids (VLCFAs), including those with C22 to C24 acyl chains.[1] Studies have shown that CERS2 exhibits a preference for monounsaturated C24:1 fatty acyl-CoA over its saturated counterpart (C24:0), which may explain the enrichment of nervonic acid in myelin-associated sphingolipids.[1]

The reaction catalyzed by CERS2 is as follows:

This compound + Sphingoid base → N-(15Z)-tetracosenoyl-sphingoid base (Nervonyl-ceramide) + CoA

Glycosylation of Nervonyl-Ceramide to form Nervonyl Cerebroside

Once nervonyl-ceramide is synthesized in the ER, it is transported to the Golgi apparatus for glycosylation. The formation of galactosylcerebroside, the predominant cerebroside in the myelin sheath, is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT).

Key Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT)

CGT is a key enzyme in myelin synthesis and transfers a galactose moiety from UDP-galactose to the 1-hydroxyl group of ceramide.[2][3] This enzyme is highly expressed in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[2] The reaction is as follows:

Nervonyl-ceramide + UDP-galactose → Nervonyl-galactosylcerebroside + UDP

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the synthesis of nervonyl cerebrosides.

Ceramide Synthase (CERS2) Activity Assay

This protocol is adapted from fluorescent assay methods for ceramide synthase activity.

Materials:

  • Cell or tissue homogenates expressing CERS2

  • This compound (substrate)

  • NBD-sphinganine (fluorescent sphingoid base substrate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Methanol (for reaction termination)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Set up the reaction mixture containing the reaction buffer, a known concentration of cell/tissue homogenate, NBD-sphinganine, and this compound.

  • Initiate the reaction by adding the fatty acyl-CoA substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold methanol.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to separate and quantify the fluorescently labeled nervonyl-ceramide product.

UDP-galactose:ceramide galactosyltransferase (CGT) Assay

This protocol is a general method for assaying CGT activity and can be adapted for nervonyl-ceramide as a substrate.

Materials:

  • Microsomal preparations from brain tissue or cells expressing CGT

  • Nervonyl-ceramide (substrate)

  • UDP-[14C]galactose (radiolabeled sugar donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM ATP)

  • Chloroform/methanol (2:1, v/v) for lipid extraction

  • Scintillation counter

Procedure:

  • Prepare microsomal fractions from the desired source.

  • Prepare the nervonyl-ceramide substrate, which may require solubilization with a detergent like Triton X-100.

  • Set up the reaction mixture containing the microsomal preparation, nervonyl-ceramide, and reaction buffer.

  • Initiate the reaction by adding UDP-[14C]galactose.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding chloroform/methanol to extract the lipids.

  • Separate the lipid phase and wash it to remove unincorporated UDP-[14C]galactose.

  • Quantify the radioactivity in the lipid phase using a scintillation counter, which corresponds to the amount of nervonyl cerebroside formed.

Quantification of Nervonyl Cerebrosides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid species.

Sample Preparation:

  • Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.

  • The lipid extract can be further fractionated using solid-phase extraction to enrich for cerebrosides.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for the separation of different lipid species.

  • Employ a gradient elution with solvents such as methanol, water, and acetonitrile (B52724) containing ammonium (B1175870) formate (B1220265) and formic acid.

  • The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify nervonyl cerebrosides based on their precursor and product ion masses.[4]

Quantitative Data

Table 1: Ceramide Synthase 2 (CERS2) Activity with C24 Acyl-CoAs

SubstrateRelative ActivityReference
C24:1-CoAHigher preference[1]
C24:0-CoALower preference[1]

Table 2: Nervonyl Cerebroside Levels in Biological Samples

| Sample Type | Condition | Nervonyl Cerebroside Level | Reference | | :--- | :--- | :--- | | Ovarian Cancer Cells | CerS2 Knockdown | Decreased |[5] | | Ovarian Cancer Cells | Control | Baseline |[5] |

Signaling Pathways and Regulation

The biosynthesis of nervonyl cerebrosides is intricately regulated by cellular signaling pathways that control lipid metabolism. Key regulatory networks include the Sterol Regulatory Element-Binding Protein (SREBP) and the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathways.

SREBP Pathway

SREBPs are transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis. SREBP-1c, in particular, is a master regulator of fatty acid synthesis. While direct regulation of CERS2 and CGT by SREBP is an area of ongoing research, it is plausible that SREBP signaling influences the availability of the precursor, this compound, by regulating the expression of fatty acid elongases and desaturases.[6]

mTORC1 Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism, integrating signals from growth factors and nutrient availability. mTORC1 has been shown to activate SREBP, thereby linking cell growth signals to lipid biosynthesis.[7][8] This suggests that under conditions of active growth and myelination, mTORC1 signaling could upregulate the entire pathway leading to nervonyl cerebroside synthesis to meet the demand for myelin lipids.

Visualizations

Biosynthetic Pathway of Nervonyl Cerebrosides

Biosynthesis_of_Nervonyl_Cerebrosides Tetracosenoyl_CoA This compound Nervonyl_Ceramide Nervonyl-Ceramide Tetracosenoyl_CoA->Nervonyl_Ceramide CERS2 Sphingoid_Base Sphingoid Base Sphingoid_Base->Nervonyl_Ceramide Nervonyl_Cerebroside Nervonyl Cerebroside Nervonyl_Ceramide->Nervonyl_Cerebroside CGT CoA CoA Nervonyl_Ceramide->CoA UDP_Galactose UDP-Galactose UDP_Galactose->Nervonyl_Cerebroside UDP UDP Nervonyl_Cerebroside->UDP

Caption: Biosynthesis of nervonyl cerebrosides from this compound.

Experimental Workflow for CERS2 Activity Assay

CERS2_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Reaction (37°C) Start->Incubate Terminate Terminate Reaction (Methanol) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (HPLC) Centrifuge->Analyze End End: Quantify Product Analyze->End Regulatory_Pathways Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 SREBP SREBP mTORC1->SREBP activates Lipid_Metabolism_Genes Lipid Metabolism Genes (Elongases, Desaturases) SREBP->Lipid_Metabolism_Genes upregulates Tetracosenoyl_CoA_Pool This compound Pool Lipid_Metabolism_Genes->Tetracosenoyl_CoA_Pool increases Nervonyl_Cerebroside_Synthesis Nervonyl Cerebroside Synthesis Tetracosenoyl_CoA_Pool->Nervonyl_Cerebroside_Synthesis precursor for

References

The Nervonic Acid Elongation Pathway: A Deep Dive into its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of nerve cell membranes and the myelin sheath, playing a vital role in the proper functioning of the central and peripheral nervous systems. Its biosynthesis, specifically the elongation pathway that extends oleic acid to nervonic acid, has been a subject of intense research due to its implications in neurological health and disease. This technical guide provides an in-depth exploration of the discovery and characterization of the nervonic acid elongation pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Nervonic Acid Elongation Pathway: An Overview

The synthesis of nervonic acid is a multi-step process that primarily occurs in the endoplasmic reticulum (ER). It begins with the de novo synthesis of palmitic acid (C16:0) in the cytoplasm, which is then elongated and desaturated to form oleic acid (C18:1). Oleic acid serves as the primary precursor for the nervonic acid elongation pathway. This pathway involves a series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain.

The key enzymes involved in each elongation cycle are:

  • 3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of a fatty acyl-CoA with malonyl-CoA. Several KCS isozymes exist, with varying substrate specificities.

  • 3-ketoacyl-CoA reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): This enzyme removes a water molecule to form a trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): This enzyme reduces the double bond to yield a fatty acyl-CoA that is two carbons longer than the initial substrate.

This four-step cycle is repeated to elongate oleic acid (C18:1) to eicosenoic acid (C20:1), then to erucic acid (C22:1), and finally to nervonic acid (C24:1). A key player in the elongation of very-long-chain fatty acids, including those leading to nervonic acid, is the enzyme Elongation of Very Long Chain Fatty Acids 4 (ELOVL4) .

Quantitative Data on the Nervonic Acid Elongation Pathway

The following tables summarize key quantitative data related to the enzymes and genes involved in nervonic acid biosynthesis.

Table 1: Tissue Distribution of ELOVL4 mRNA Expression

TissueRelative Expression Level (Rat)Relative Expression Level (Human)
RetinaHighHigh
BrainSignificantLower than Retina
TestisSignificantHigh
SkinHigh-
HeartLowLittle to no expression
Thymus-Highest
Small Intestine-High
Ovary-High
Prostate-High
Lung-Little to no expression
Liver-Little to no expression

Data compiled from multiple studies and may vary based on experimental conditions.

Table 2: Substrate Specificity of Key Fatty Acid Elongases (KCS Family)

EnzymeOrganismPreferred Substrate(s)ProductsReference
KCS from Cardamine graecaPlantC20:1, C22:1C22:1, C24:1 (Nervonic Acid)[1]
KCS from Lunaria annuaPlantC22:1-CoAC24:1-CoA (Nervonoyl-CoA)[2]
MoKCS11 from Malania oleiferaPlant11Z-eicosenoic acid (C20:1)Nervonic Acid (C24:1)[3]
At1g01120 (KCS1)Arabidopsis thalianaSaturated and monounsaturated C16 to C24 acyl-CoAsElongated fatty acids
At2g26640Arabidopsis thalianaSaturated and monounsaturated C16 to C24 acyl-CoAsElongated fatty acids
At4g34510Arabidopsis thalianaSaturated fatty acyl-CoA substratesElongated saturated fatty acids

Table 3: Kinetic Parameters of Fatty Acid Elongase Activity

Enzyme SourceSubstrate(s)KmVmaxReference
Bovine Meibomian Gland MicrosomesMalonyl-CoA52 µM340 pmol/min/mg protein[4]
Bovine Meibomian Gland MicrosomesNADPH11 µM340 pmol/min/mg protein[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the nervonic acid elongation pathway.

Fatty Acid Elongation Assay Using Brain Microsomes

This protocol is adapted from studies on fatty acid elongation in brain microsomal preparations.[5][6][7]

Objective: To measure the in vitro elongation of fatty acyl-CoAs to longer chain fatty acids, including nervonic acid precursors.

Materials:

  • Fresh or frozen brain tissue (e.g., rat brain)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Microsome isolation buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction buffer: 0.1 M potassium phosphate buffer (pH 7.4), 2 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH

  • Substrates: [2-¹⁴C]malonyl-CoA (radiolabeled), erucyl-CoA (or other fatty acyl-CoA substrate)

  • Scintillation cocktail

  • Solvents for lipid extraction: Chloroform, Methanol

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphotransacetylase (to inhibit de novo synthesis, optional)

Procedure:

  • Microsome Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in microsome isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Elongation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a specific amount of microsomal protein (e.g., 100-200 µg), and the fatty acyl-CoA substrate (e.g., 10-50 µM erucyl-CoA).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [2-¹⁴C]malonyl-CoA (e.g., 50 µM, with a specific activity of ~1 µCi/µmol).

    • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding a solution of 1 M HCl in methanol.

  • Lipid Extraction and Analysis:

    • Extract the total lipids from the reaction mixture using a chloroform:methanol (2:1, v/v) extraction method.

    • Separate the fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quantify the incorporation of radiolabel into the elongated fatty acid products using liquid scintillation counting.

Heterologous Expression and Functional Analysis of Elongase Genes in Saccharomyces cerevisiae

This protocol provides a general framework for expressing a candidate elongase gene (e.g., ELOVL4) in yeast to characterize its function.[5][8][9]

Objective: To determine the substrate specificity and elongation activity of a specific elongase enzyme.

Materials:

  • Saccharomyces cerevisiae strain (e.g., a wild-type strain or a mutant deficient in endogenous elongases)

  • Yeast expression vector (e.g., pYES2)

  • cDNA of the elongase gene of interest

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Yeast growth media (e.g., YPD, synthetic complete medium with appropriate selection markers and galactose for induction)

  • Fatty acid substrates (e.g., oleic acid, erucic acid)

  • Glass beads for cell lysis

  • Solvents for lipid extraction and FAMEs preparation (e.g., methanol, hexane (B92381), sulfuric acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Gene Cloning and Yeast Transformation:

    • Clone the full-length coding sequence of the elongase gene into the yeast expression vector under the control of an inducible promoter (e.g., GAL1 promoter).

    • Transform the expression construct into the chosen S. cerevisiae strain using a standard transformation protocol.

    • Select for transformed yeast colonies on appropriate selective media.

  • Yeast Culture and Gene Expression Induction:

    • Grow a starter culture of the transformed yeast in selective medium containing glucose.

    • Inoculate a larger culture in selective medium containing raffinose (B1225341) (a non-repressing sugar).

    • When the culture reaches the mid-log phase, induce gene expression by adding galactose to the medium.

    • At the same time, supplement the culture with the desired fatty acid substrate (e.g., 0.1 mM oleic acid).

  • Lipid Extraction and Analysis:

    • After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

    • Wash the cells with water and lyse them using glass beads.

    • Extract the total lipids from the cell lysate.

    • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transmethylation.

    • Analyze the FAME profile by GC-MS to identify and quantify the elongated fatty acid products. Compare the fatty acid profile of the yeast expressing the elongase gene to that of a control strain transformed with an empty vector.

Quantification of Nervonic Acid in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of nervonic acid and other very-long-chain fatty acids in biological samples.[3][10][11]

Objective: To accurately measure the concentration of nervonic acid in tissues such as the brain.

Materials:

  • Tissue sample (e.g., brain tissue)

  • Internal standard (e.g., a fatty acid not naturally present in the sample, such as C23:0)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for transmethylation to form FAMEs (e.g., methanolic HCl or BF₃-methanol)

  • Hexane for FAME extraction

  • Gas chromatograph-mass spectrometer (GC-MS) system with a suitable capillary column (e.g., a polar column like a BPX70)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize a known weight of the tissue sample in a chloroform:methanol mixture.

    • Add a known amount of the internal standard to the homogenate.

    • Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a transmethylation reagent (e.g., 2% sulfuric acid in methanol).

    • Heat the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane phase containing the FAMEs under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME sample into the GC-MS.

    • Use a temperature program that allows for the separation of the different FAMEs, including the long-chain and very-long-chain fatty acids.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target analytes. Monitor characteristic ions for nervonic acid methyl ester and the internal standard.

    • Quantify the amount of nervonic acid in the sample by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known amounts of nervonic acid standard.

Visualizing the Nervonic Acid Elongation Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Nervonic_Acid_Elongation_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_elongation_cycle1 Elongation Cycle 1 cluster_elongation_cycle2 Elongation Cycle 2 cluster_elongation_cycle3 Elongation Cycle 3 Acetyl-CoA Acetyl-CoA Palmitic_Acid Palmitic Acid (C16:0) Acetyl-CoA->Palmitic_Acid De Novo Synthesis (FASN) Malonyl-CoA Malonyl-CoA Oleic_Acid Oleic Acid (C18:1) Palmitic_Acid->Oleic_Acid Elongation & Desaturation Oleic_Acid_ER Oleoyl-CoA (C18:1) Oleic_Acid->Oleic_Acid_ER Activation KCS1 KCS Oleic_Acid_ER->KCS1 Eicosenoic_Acid Eicosenoyl-CoA (C20:1) KCS2 KCS Eicosenoic_Acid->KCS2 cluster_elongation_cycle2 cluster_elongation_cycle2 Eicosenoic_Acid->cluster_elongation_cycle2 Erucic_Acid Erucyl-CoA (C22:1) KCS3 KCS (ELOVL4) Erucic_Acid->KCS3 cluster_elongation_cycle3 cluster_elongation_cycle3 Erucic_Acid->cluster_elongation_cycle3 Nervonic_Acid Nervonoyl-CoA (C24:1) KCR1 KCR HCD1 HCD ECR1 ECR Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->KCS1 KCR2 KCR HCD2 HCD ECR2 ECR Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->KCS2 KCR3 KCR HCD3 HCD ECR3 ECR Malonyl_CoA3 Malonyl-CoA Malonyl_CoA3->KCS3

Caption: The nervonic acid elongation pathway.

Fatty_Acid_Elongation_Assay_Workflow cluster_microsome_prep Microsome Preparation cluster_elongation_reaction Elongation Reaction cluster_analysis Analysis Brain_Tissue 1. Brain Tissue Homogenization Centrifuge1 2. Centrifugation (10,000 x g) Brain_Tissue->Centrifuge1 Supernatant1 3. Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Ultracentrifugation (100,000 x g) Supernatant1->Centrifuge2 Microsomes 5. Resuspend Microsomal Pellet Centrifuge2->Microsomes Reaction_Setup 6. Prepare Reaction Mixture (Buffer, Microsomes, Substrate) Microsomes->Reaction_Setup Pre_incubation 7. Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiation 8. Add [¹⁴C]malonyl-CoA Pre_incubation->Initiation Incubation 9. Incubate at 37°C Initiation->Incubation Termination 10. Stop Reaction Incubation->Termination Lipid_Extraction 11. Total Lipid Extraction Termination->Lipid_Extraction Separation 12. FAME Separation (TLC/GC) Lipid_Extraction->Separation Quantification 13. Scintillation Counting Separation->Quantification

Caption: Workflow for fatty acid elongation assay.

Heterologous_Expression_Workflow cluster_cloning Cloning & Transformation cluster_culture Culture & Induction cluster_analysis Analysis Gene_Cloning 1. Clone Elongase Gene into Yeast Expression Vector Yeast_Transformation 2. Transform Yeast Cells Gene_Cloning->Yeast_Transformation Selection 3. Select Transformed Colonies Yeast_Transformation->Selection Starter_Culture 4. Grow Starter Culture Selection->Starter_Culture Main_Culture 5. Inoculate Main Culture Starter_Culture->Main_Culture Induction 6. Induce Gene Expression (Galactose) Main_Culture->Induction Substrate_Addition 7. Add Fatty Acid Substrate Induction->Substrate_Addition Harvest_Cells 8. Harvest Yeast Cells Substrate_Addition->Harvest_Cells Lipid_Extraction 9. Extract Total Lipids Harvest_Cells->Lipid_Extraction FAME_Prep 10. Prepare FAMEs Lipid_Extraction->FAME_Prep GCMS_Analysis 11. Analyze by GC-MS FAME_Prep->GCMS_Analysis

Caption: Workflow for heterologous expression.

Conclusion

The discovery and characterization of the nervonic acid elongation pathway have significantly advanced our understanding of very-long-chain fatty acid metabolism and its crucial role in neurological function. The identification of the key enzymes, particularly the rate-limiting 3-ketoacyl-CoA synthases like ELOVL4, has provided important targets for further research and potential therapeutic intervention in diseases associated with myelin defects and neurodegeneration. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of this vital metabolic pathway and harnessing its potential for the development of novel diagnostics and treatments. Further research is warranted to elucidate the precise kinetic properties of the individual enzymes within the nervonic acid elongation complex and to explore the regulatory mechanisms that govern its activity in health and disease.

References

Methodological & Application

Application Notes and Protocols for Tracing (15Z)-Tetracosenoyl-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(15Z)-Tetracosenoyl-CoA, also known as nervonoyl-CoA, is the activated form of nervonic acid, a monounsaturated very-long-chain fatty acid (VLCFA; C24:1). It is a key component of sphingolipids, particularly in the myelin sheath of nerve cells, and its metabolism is crucial for proper neurological function.[1] Dysregulation of VLCFA metabolism is associated with severe neurodegenerative diseases.[2] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By introducing a labeled version of (15Z)-tetracosenoic acid into cells or organisms, researchers can track its uptake, incorporation into complex lipids, and catabolic breakdown, providing quantitative insights into its metabolic pathways.[3] These application notes provide a framework for designing and executing experiments to trace the metabolism of this compound using stable isotope tracers and mass spectrometry.

Metabolic Pathway of this compound

Upon cellular uptake, (15Z)-tetracosenoic acid is activated to this compound. From this point, it can enter several metabolic pathways. It is a crucial substrate for the synthesis of complex lipids, such as sphingomyelin (B164518) and cerebrosides, and can also be incorporated into glycerolipids. It can undergo further elongation or be catabolized through peroxisomal β-oxidation.

cluster_uptake Cellular Uptake & Activation cluster_anabolism Anabolic Pathways cluster_catabolism Catabolic Pathway NervonicAcid (15Z)-Tetracosenoic Acid (¹³C-labeled) NervonoylCoA This compound (¹³C-labeled) NervonicAcid->NervonoylCoA Acyl-CoA Synthetase Sphingolipids Sphingolipids (e.g., Sphingomyelin) NervonoylCoA->Sphingolipids Glycerolipids Glycerolipids (e.g., Triglycerides) NervonoylCoA->Glycerolipids Elongation Elongation Products (>C24:1) NervonoylCoA->Elongation Peroxisome Peroxisomal β-Oxidation NervonoylCoA->Peroxisome ASM Acid-Soluble Metabolites Peroxisome->ASM

Metabolic fate of this compound.

Experimental Design and Workflow

Tracing the metabolism of this compound involves introducing a stable isotope-labeled precursor, typically ¹³C- or ²H-labeled (15Z)-tetracosenoic acid, into a biological system. The system can range from cultured cells to in vivo models.[4][5] Following incubation, lipids and metabolites are extracted and analyzed by mass spectrometry (MS) to determine the distribution and abundance of the isotope label across various molecular species.[6]

Tracer 1. Tracer Preparation Prepare ¹³C-(15Z)-tetracosenoic acid complexed with BSA Culture 2. Cell Culture & Incubation Incubate cells with labeled tracer for various time points Tracer->Culture Extraction 3. Lipid Extraction Extract total lipids using a Folch or Bligh-Dyer method Culture->Extraction Preparation 4. Sample Preparation for MS Hydrolysis and derivatization (for GC-MS) or direct infusion (for LC-MS) Extraction->Preparation Analysis 5. Mass Spectrometry Analyze samples by LC-MS/MS or GC-MS to detect labeled species Preparation->Analysis Data 6. Data Analysis Calculate isotopic enrichment and determine metabolic flux Analysis->Data

References

Application of (15Z)-Tetracosenoyl-CoA in In Vitro Myelination Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing (15Z)-Tetracosenoyl-CoA, the activated form of Nervonic Acid (NA), in in vitro models of myelination. This guide is intended to assist researchers in neuroscience, cell biology, and pharmacology in investigating the mechanisms of myelination and exploring potential therapeutic strategies for demyelinating diseases.

Introduction

Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is essential for the rapid and efficient transmission of nerve impulses in the central nervous system (CNS). Oligodendrocytes (OLs) are the specialized glial cells responsible for myelination in the CNS. The myelin sheath is composed of a high proportion of lipids, with very-long-chain fatty acids (VLCFAs) being critical structural components that ensure its stability and insulating properties.

(15Z)-Tetracosenoic acid, commonly known as Nervonic Acid (NA), is a crucial monounsaturated omega-9 fatty acid found in high concentrations in the sphingolipids of myelin. Its activated form, this compound, is a direct precursor for its incorporation into these complex lipids. Emerging research indicates that supplementation with NA or its derivatives can promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing the expression of key myelin proteins. This makes this compound a valuable tool for studying the molecular mechanisms of myelination and for the preclinical evaluation of remyelinating therapies in vitro.

Mechanism of Action

This compound is thought to promote myelination through several mechanisms. As a critical building block of the myelin sheath, its availability can directly influence the rate and extent of myelin synthesis. Furthermore, long-chain fatty acids, including NA, can act as signaling molecules. One of the key pathways implicated in the pro-myelinating effects of fatty acids is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and cellular differentiation. Activation of PPARγ in OPCs has been shown to promote their differentiation into mature oligodendrocytes.[1][2][3]

Data Presentation: Quantitative Effects on Myelin Gene Expression

The following table summarizes the quantitative data on the effect of a fish oil mixture (FOM) rich in nervonic acid esters on the mRNA expression of key myelin proteins in human oligodendrocyte precursor cells (hOPCs) during their differentiation into mature oligodendrocytes.

GeneTreatmentFold Change (vs. Control)Reference
MBP (Myelin Basic Protein)5% Fish Oil Mixture~2.5[4]
MOG (Myelin Oligodendrocyte Glycoprotein)5% Fish Oil Mixture~2.0[4]
PLP (Proteolipid Protein)5% Fish Oil Mixture~2.2[4]

Note: This data is based on the use of a fish oil mixture and reflects changes at the mRNA level. Further quantitative analysis at the protein level using techniques such as Western blotting or quantitative immunofluorescence is recommended to confirm these findings with pure this compound.

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound for Cell Culture

Note: Very-long-chain acyl-CoAs are sparingly soluble in aqueous solutions and can be prone to precipitation. The following protocol is a general guideline and may require optimization for your specific cell culture system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Pre-warmed cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a small amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. Gentle vortexing may be required. Initial attempts should use a volume of DMSO that results in a high concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in the culture medium.

    • Once fully dissolved in DMSO, slowly add sterile, nuclease-free water to achieve the final desired stock concentration (e.g., 10 mM). The addition of water should be done dropwise while vortexing to prevent precipitation.

    • Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). It is crucial to add the stock solution to the medium while gently swirling to ensure proper mixing and minimize precipitation.

    • The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: In Vitro Myelination using an Oligodendrocyte-Neuron Co-culture System

This protocol describes a co-culture system to assess the effects of this compound on myelination.

Materials:

  • Primary rat cortical neurons

  • Primary rat oligodendrocyte precursor cells (OPCs)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)

  • Oligodendrocyte differentiation medium (e.g., DMEM/F12 supplemented with T3 and N-acetyl-cysteine)

  • Poly-D-lysine coated coverslips or plates

  • This compound working solution

  • Vehicle control (medium with DMSO)

Procedure:

  • Neuron Culture:

    • Plate primary cortical neurons on poly-D-lysine coated coverslips in Neurobasal medium.

    • Culture the neurons for 7-10 days to allow for axon outgrowth and network formation.

  • OPC Culture and Co-culture Initiation:

    • Culture primary OPCs in proliferation medium.

    • After the neuronal network is established, seed the OPCs onto the neuron culture at a density of approximately 50,000 cells/cm².

  • Induction of Myelination and Treatment:

    • Allow the co-culture to stabilize for 24-48 hours.

    • To induce oligodendrocyte differentiation and myelination, switch the co-culture medium to oligodendrocyte differentiation medium.

    • Treat the co-cultures with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control.

    • Replenish the medium with fresh differentiation medium containing the treatment every 2-3 days.

  • Assessment of Myelination (after 10-14 days of differentiation):

    • Fix the co-cultures with 4% paraformaldehyde.

    • Perform immunocytochemistry for myelin markers such as Myelin Basic Protein (MBP) and neurofilament heavy chain (for axons).

    • Quantify myelination by counting the number of myelinated segments (MBP-positive segments co-localizing with axons) per field of view or by measuring the total length of myelinated segments.

Protocol 3: Quantitative Analysis of Myelin Protein Expression by Western Blotting

This protocol allows for the quantification of myelin protein levels in OPC cultures treated with this compound.

Materials:

  • Primary rat OPCs

  • OPC proliferation and differentiation media

  • This compound working solution

  • Vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-MBP, anti-MOG, anti-PLP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate OPCs in 6-well plates and culture in proliferation medium until they reach 70-80% confluency.

    • Induce differentiation by switching to differentiation medium.

    • Treat the cells with various concentrations of this compound or vehicle control for 5-7 days.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands (MBP, MOG, PLP) to the loading control (β-actin).

    • Calculate the fold change in protein expression relative to the vehicle control.

Mandatory Visualizations

Myelination_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15Z_Tetracosenoyl_CoA This compound PPARg_inactive PPARγ (inactive) 15Z_Tetracosenoyl_CoA->PPARg_inactive Activates PPARg_active PPARγ (active) PPARg_inactive->PPARg_active PPARg_RXR_complex PPARγ-RXR Complex PPARg_active->PPARg_RXR_complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (DNA) PPARg_RXR_complex->PPRE Binds to Myelin_Genes Transcription of Myelin Genes (MBP, MOG, PLP) PPRE->Myelin_Genes Promotes OPC_Differentiation Oligodendrocyte Differentiation Myelin_Genes->OPC_Differentiation Leads to

Caption: Signaling pathway of this compound in promoting myelination.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Neuron_Culture 1. Culture Primary Neurons (7-10 days) OPC_Seeding 2. Seed OPCs onto Neurons Neuron_Culture->OPC_Seeding Differentiation_Induction 3. Induce Differentiation OPC_Seeding->Differentiation_Induction Treatment_Application 4. Apply this compound or Vehicle Control Differentiation_Induction->Treatment_Application Immunostaining 5a. Immunocytochemistry (MBP, Neurofilament) Treatment_Application->Immunostaining Western_Blot 5b. Western Blot (MBP, MOG, PLP) Treatment_Application->Western_Blot Quantification 6. Quantify Myelination and Protein Expression Immunostaining->Quantification Western_Blot->Quantification

Caption: Experimental workflow for in vitro myelination assay.

References

Application Notes & Protocols: Lipidomics of Nervonic Acid-Containing Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nervonic Acid Sphingolipids

Nervonic acid (NA, 24:1n-9) is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical structural component of complex sphingolipids, including ceramides (B1148491), sphingomyelin (B164518), and cerebrosides, which are highly enriched in the central and peripheral nervous systems.[1] Nervonic acid-containing sphingolipids are integral to the formation and maintenance of the myelin sheath, the insulating layer that surrounds nerve fibers and ensures efficient nerve impulse transmission.[2] Dysregulation of NA-sphingolipid metabolism has been implicated in several demyelinating diseases, such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD), as well as in age-related cognitive decline, making this class of lipids a key area of interest for diagnostics and therapeutic development.[3]

This document provides detailed methodologies for the extraction, quantification, and analysis of nervonic acid-containing sphingolipids from biological matrices using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Biological Role and Therapeutic Interest

Nervonic acid is particularly abundant in the white matter of the brain, where it can comprise a significant percentage of the fatty acids in sphingomyelin.[4] Its functions are multifaceted:

  • Myelin Sheath Integrity: As a primary constituent of myelin, NA-sphingolipids are essential for the structural stability and proper function of the sheath that insulates neurons.[2]

  • Neurodevelopment: The accumulation of nervonic acid is crucial during early brain development and periods of active myelination.[2]

  • Cell Signaling: As components of ceramides and other sphingolipids, they participate in fundamental cellular signaling pathways that regulate processes like cell proliferation, differentiation, and apoptosis (programmed cell death).[2]

Alterations in the levels of these lipids are linked to pathology. For instance, decreased levels of nervonic acid in brain sphingolipids are observed in post-mortem tissues from patients with MS and ALD. Conversely, studies in mice have shown an age-dependent accumulation of NA-containing sphingolipids in the hippocampus, suggesting a role in brain aging.[5]

Quantitative Analysis of NA-Sphingolipids

Accurate quantification is essential for understanding the role of NA-sphingolipids in health and disease. Below are tables summarizing quantitative findings from lipidomics studies.

Table 1: Age-Dependent Changes of NA (24:1)-Containing Sphingolipid Levels in Mouse Hippocampus. Data summarized from a study on male and female mice at 3, 12, and 21 months of age. Levels are presented as pmol/mg tissue (mean ± SEM).

Sphingolipid Species3 Months12 Months21 MonthsSignificance (21 vs 3 months)
Ceramide (d18:1/24:1) 1.8 ± 0.22.5 ± 0.34.5 ± 0.6p < 0.0001
Sphingomyelin (d18:1/24:1) 15.1 ± 1.222.5 ± 2.135.8 ± 3.5p < 0.0001
Hexosylceramide (d18:1/24:1) 3.2 ± 0.44.8 ± 0.58.9 ± 1.1p < 0.0001

(Data adapted from Vozella et al., 2017. Note: Values are illustrative based on reported trends; exact means/SEM may vary.)[3][5]

Table 2: Observed Alterations of NA-Sphingolipids in Neurological Diseases. This table provides a qualitative summary of findings from various studies.

DiseaseTissue/FluidNA-Sphingolipid ChangeReference
Multiple Sclerosis (MS) Brain White MatterDecreased[6]
Multiple Sclerosis (MS) ErythrocytesDecreased Sphingomyelin (24:1)
Adrenoleukodystrophy (ALD) Brain SphingolipidsDecreased
Alzheimer's Disease (AD) Plasma/BiofluidsHigher Ceramide & Hexosylceramide (24:1)[7]

Key Biological & Analytical Pathways

Biosynthesis of Nervonic Acid and its Incorporation into Sphingolipids

Nervonic acid is synthesized endogenously from oleic acid (18:1n-9) through a series of elongation steps catalyzed by fatty acid elongase enzymes in the endoplasmic reticulum.[6] It is then incorporated into ceramides, which serve as the backbone for more complex sphingolipids like sphingomyelin and glycosphingolipids.

G cluster_0 Endogenous Synthesis & Incorporation OA Oleic Acid (18:1n-9) EA Erucic Acid (22:1n-9) OA->EA Elongase Enzymes NA Nervonic Acid (24:1n-9) EA->NA Elongase Enzymes Cer Nervonyl-Ceramide NA->Cer Ceramide Synthases SM Nervonyl-Sphingomyelin Cer->SM Sphingomyelin Synthase GC Nervonyl-Glycosphingolipids Cer->GC Glucosylceramide Synthase

Caption: Biosynthesis of nervonic acid and its incorporation into sphingolipids.

Simplified Ceramide Signaling Pathway

Nervonyl-ceramides, generated from the breakdown of sphingomyelin by sphingomyelinase enzymes, act as critical second messengers. Elevated ceramide levels are often associated with cellular stress responses, including the initiation of apoptosis.

G Stress Cellular Stressors (e.g., Oxidative Stress, TNF-α) SM Nervonyl-Sphingomyelin (in cell membrane) Stress->SM activates Cer Nervonyl-Ceramide SM->Cer Sphingomyelinase (SMase) Apoptosis Apoptosis (Programmed Cell Death) Cer->Apoptosis induces GrowthArrest Cell Growth Arrest Cer->GrowthArrest induces

Caption: Simplified ceramide-mediated signaling pathway.

Experimental Protocols

The following protocols provide a robust framework for the lipidomics analysis of NA-sphingolipids from biological samples such as cultured cells or tissues.

General Experimental Workflow

The overall process involves careful sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

G Sample 1. Sample Collection (Tissue / Cells) IS 2. Add Internal Standards (e.g., C17- or deuterated NA-Cer) Sample->IS Extract 3. Lipid Extraction (e.g., Bligh-Dyer) IS->Extract Dry 4. Dry & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis Dry->LCMS Data 6. Data Processing (Peak Integration, Quantification) LCMS->Data

Caption: General workflow for NA-sphingolipid lipidomics analysis.

Protocol 1: Lipid Extraction from Tissues or Cells

This protocol is based on the widely used Bligh and Dyer method, modified for optimal recovery of sphingolipids.

Materials:

  • Homogenizer (for tissues) or cell scraper (for adherent cells)

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (B151607), Methanol (B129727) (HPLC or LC-MS grade)

  • Deionized water

  • Internal Standard (IS) solution: A mix of relevant stable-isotope labeled or odd-chain sphingolipids (e.g., Cer(d18:1/24:1)-d7) in methanol.

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Tissues: Accurately weigh ~10-20 mg of frozen tissue. Place in a homogenizer tube on ice.

    • Cells: For a 10 cm dish, wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

  • Homogenization & IS Spiking:

    • Add 1 mL of ice-cold methanol to the sample.

    • Add a known amount of the Internal Standard solution. This is critical for accurate quantification.

    • For Tissues: Homogenize thoroughly until no visible tissue remains.

    • For Cells: Vortex vigorously for 1 minute.

  • Monophasic Extraction:

    • Add 2 mL of chloroform to the methanol/sample mixture. The ratio should be approximately 2:1:0.8 (Chloroform:Methanol:Aqueous Sample).

    • Vortex vigorously for 2 minutes.

    • Agitate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add an additional 1 mL of chloroform and 1 mL of deionized water to the tube to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., Methanol/Chloroform 9:1 v/v).

    • Vortex, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibration at 30% B

  • Injection Volume: 5 µL.

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: Specific precursor-to-product ion transitions must be optimized for each NA-sphingolipid and its corresponding internal standard. For sphingomyelin and ceramides containing a d18:1 sphingoid base, a common product ion is m/z 264.4 (sphingoid backbone fragment).

    • Cer(d18:1/24:1): Precursor [M+H]⁺ → Product 264.4

    • SM(d18:1/24:1): Precursor [M+H]⁺ → Product 184.1 (phosphocholine headgroup)

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Use the mass spectrometer's proprietary software to integrate the peak areas for each endogenous NA-sphingolipid (analyte) and its corresponding internal standard (IS).

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS).

  • Quantification: Generate a calibration curve using standards of known concentrations spiked with the same amount of IS. Plot the response ratio against the concentration. Use the linear regression equation from the calibration curve to determine the concentration of the NA-sphingolipid in the unknown samples.

  • Normalization: Final concentrations should be normalized to the initial sample amount (e.g., tissue weight or cell number) and expressed in units such as pmol/mg tissue or nmol/106 cells.

References

Application Notes and Protocols: Genetic Engineering of Yeast for Nervonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (NA), a C24:1 monounsaturated fatty acid, is a critical component of myelin sheaths in the nervous system. Its role in neural health and development has led to growing interest in its therapeutic potential for neurodegenerative diseases. Traditional sources of nervonic acid are limited, making microbial production through genetically engineered yeast a promising alternative. This document provides detailed application notes and protocols for the genetic engineering of the oleaginous yeast, Yarrowia lipolytica, for the production of nervonic acid via its CoA ester.

Metabolic Pathway for Nervonic Acid Production

The biosynthesis of nervonic acid in engineered Y. lipolytica begins with the central metabolite, acetyl-CoA. Through a series of native and heterologous enzymatic reactions, acetyl-CoA is converted to oleoyl-CoA, the precursor for very-long-chain fatty acid (VLCFA) synthesis. The elongation of oleoyl-CoA to nervonyl-CoA is the key engineered step, followed by the potential desaturation of lignoceric acid.

Signaling Pathway Diagram

NervonicAcid_Pathway cluster_native_fas Native Fatty Acid Synthesis cluster_engineered_elongation Engineered Elongation Pathway cluster_engineered_desaturation Alternative Desaturation Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA c16_18_coa C16/C18-CoA acetyl_coa->c16_18_coa FAS acc1 ACC1 fas FAS stearoyl_coa Stearoyl-CoA (C18:0-CoA) c16_18_coa->stearoyl_coa lignoceryl_coa Lignoceryl-CoA (C24:0-CoA) c16_18_coa->lignoceryl_coa Elongases oleoyl_coa Oleoyl-CoA (C18:1-CoA) erucoyl_coa Erucoyl-CoA (C22:1-CoA) oleoyl_coa->erucoyl_coa KCS/ELO stearoyl_coa->oleoyl_coa OLE1 nervonyl_coa Nervonyl-CoA (C24:1-CoA) erucoyl_coa->nervonyl_coa KCS/ELO lignoceryl_coa->nervonyl_coa Desaturase tag Triacylglycerols (TAGs) nervonyl_coa->tag DGATs kcs Heterologous KCS/ELO desaturase Heterologous Desaturase ole1 OLE1 (Δ9-desaturase) dga DGATs

Caption: Metabolic pathway for nervonic acid production in engineered Y. lipolytica.

Data Presentation: Nervonic Acid Production in Engineered Y. lipolytica

The following tables summarize the quantitative data on nervonic acid production achieved through various metabolic engineering strategies in Y. lipolytica.

Table 1: Comparison of Nervonic Acid Production in Different Engineered Strains

StrainKey Genetic ModificationsNervonic Acid Titer (mg/L)Nervonic Acid Content (% of total fatty acids)Reference
NA08Overexpression of CgKCS-L-MaD15D fusion protein32.1-[1]
NA15Overexpression of key genes in fatty acid metabolism111.6-
NA15 + Colleseed OilSupplementation with colleseed oil185.0-[1]
YLNA9Iterative expression of CgKCS, gELOVL6, and MaOLE2; overexpression of GPAT and DGAT17,30017.9[2]

Data presented is based on shake flask or bioreactor fermentations as reported in the respective studies.

Experimental Protocols

Yeast Transformation Protocol (Lithium Acetate Method)

This protocol is adapted for the transformation of Yarrowia lipolytica.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile deionized water

  • Transformation Buffer: 0.1 M Lithium Acetate (LiAc), 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • PEG Solution: 40% (w/v) Polyethylene Glycol 3350 in Transformation Buffer

  • Single-stranded carrier DNA (ssDNA), 10 mg/mL (e.g., salmon sperm DNA)

  • Plasmid DNA with the gene of interest

  • Selective agar (B569324) plates

Procedure:

  • Inoculate a single colony of Y. lipolytica into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2-0.3.

  • Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the pellet in 1 mL of Transformation Buffer.

  • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge for 30 seconds and discard the supernatant.

  • Resuspend the cells in 400 µL of Transformation Buffer.

  • In a new microcentrifuge tube, mix:

    • 100 µL of the competent cell suspension

    • 10 µL of boiled and chilled ssDNA

    • 1-5 µg of plasmid DNA

  • Add 600 µL of PEG Solution and vortex gently to mix.

  • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Heat shock the cells at 42°C for 10-15 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Carefully remove the supernatant and resuspend the pellet in 200 µL of sterile water.

  • Plate the entire cell suspension onto selective agar plates.

  • Incubate the plates at 30°C for 2-4 days until transformants appear.

Experimental Workflow: Yeast Transformation

Yeast_Transformation_Workflow start Start culture Overnight Culture of Y. lipolytica start->culture growth Dilute and Grow to Mid-Log Phase culture->growth harvest Harvest and Wash Cells growth->harvest competent Prepare Competent Cells (Lithium Acetate) harvest->competent transform Add Plasmid DNA and Carrier DNA competent->transform peg PEG-Mediated Transformation transform->peg heat_shock Heat Shock peg->heat_shock plate Plate on Selective Media heat_shock->plate incubate Incubate and Select Transformants plate->incubate end End incubate->end

Caption: Workflow for the transformation of Yarrowia lipolytica.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis Protocol

This protocol describes the extraction of total lipids from Y. lipolytica and their conversion to FAMEs for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Lyophilized yeast cells

  • Chloroform (B151607)

  • Methanol

  • 0.9% (w/v) NaCl solution

  • 2 M KOH in methanol

  • 1 M H2SO4 in methanol

  • n-Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., C17:0)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC-MS system

Procedure:

Lipid Extraction (Bligh & Dyer Method):

  • Weigh approximately 20 mg of lyophilized yeast cells into a glass tube.

  • Add a known amount of internal standard.

  • Add 1 mL of chloroform and 2 mL of methanol. Vortex vigorously for 2 minutes.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

Transesterification to FAMEs:

  • To the dried lipid extract, add 1 mL of 2 M KOH in methanol.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and add 2 mL of 1 M H2SO4 in methanol.

  • Incubate at 60°C for 30 minutes.

  • After cooling, add 1 mL of n-hexane and 1 mL of deionized water. Vortex thoroughly.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane (B92381) layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the clear hexane layer to a GC vial for analysis.

GC-MS Analysis:

  • Column: A suitable capillary column for FAME analysis (e.g., DB-23, HP-88).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Scan range of m/z 50-500.

Identify and quantify nervonic acid methyl ester by comparing its retention time and mass spectrum with a commercial standard.

Experimental Workflow: FAME Analysis

FAME_Analysis_Workflow start Start sample Lyophilized Yeast Biomass start->sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction transesterification Transesterification to FAMEs extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_analysis Data Analysis and Quantification gcms->data_analysis end End data_analysis->end

Caption: Workflow for FAME analysis of yeast lipids.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in the genetic engineering of Yarrowia lipolytica for nervonic acid production. By implementing these metabolic engineering strategies and analytical methods, it is possible to develop robust yeast cell factories for the sustainable production of this high-value fatty acid. Further optimization of fermentation conditions and downstream processing will be crucial for achieving industrially relevant titers.

References

Application Note & Protocol: Solid-Phase Extraction for the Isolation of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) esters are critical intermediates in lipid metabolism, playing key roles in fatty acid elongation, β-oxidation, and the synthesis of complex lipids.[1] The accurate quantification of these molecules is essential for understanding various physiological and pathological processes, including metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2] Due to their low abundance and amphiphilic nature, isolating VLC-acyl-CoAs from complex biological matrices presents a significant analytical challenge. Solid-phase extraction (SPE) has emerged as a robust and effective method for the purification and concentration of acyl-CoAs prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of VLC-acyl-CoAs from biological samples.

Principle of the Method

This protocol utilizes a reversed-phase or mixed-mode SPE cartridge to selectively retain the hydrophobic acyl chains of VLC-acyl-CoAs while allowing more polar, interfering substances to be washed away. The retained VLC-acyl-CoAs are then eluted with an organic solvent, concentrated, and reconstituted in a buffer suitable for subsequent analysis. The general workflow involves sample homogenization, protein precipitation, SPE, and finally, elution and analysis.

Experimental Workflow

SPE_Workflow cluster_SPE Solid-Phase Extraction Steps A Tissue Homogenization in Buffer B Addition of Organic Solvent (e.g., Acetonitrile (B52724)/Isopropanol) A->B C Centrifugation to Pellet Precipitates B->C D Collect Supernatant (Contains Acyl-CoAs) C->D F Sample Loading D->F E SPE Cartridge Conditioning E->F G Wash Step 1 (Aqueous Buffer) F->G H Wash Step 2 (Organic/Aqueous Mix) G->H I Elution of VLC-acyl-CoAs (e.g., Acetonitrile with Acid) H->I J Evaporation & Reconstitution I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflow for VLC-acyl-CoA extraction.

Materials and Reagents

  • SPE Cartridges: C18 reversed-phase or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel columns.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN), Isopropanol.

  • Wash Buffer 1: 1.0 mM HEPES-NaOH, pH 7.0.

  • Wash Buffer 2: Acetonitrile.

  • Elution Solvent: Acetonitrile containing 600 mM glacial acetic acid.

  • Internal Standards: Deuterated VLC-acyl-CoA standards (e.g., C26:0-d4-CoA).

  • Centrifuge, evaporator, and LC-MS/MS system.

Detailed Experimental Protocol

Sample Preparation and Homogenization
  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.

  • Add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of 2-propanol to the homogenate and homogenize again.

  • Transfer the homogenate to a centrifuge tube.

Acyl-CoA Extraction
  • Add 5 mL of acetonitrile to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet cellular debris and proteins.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 3 mL of acetonitrile.

    • Equilibrate the cartridge with 2 mL of 1.0 mM HEPES-NaOH (pH 7.0).[4]

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 1.0 mM HEPES-NaOH (pH 7.0) to remove polar impurities.

    • Perform a second wash with 3 mL of acetonitrile to remove non-polar impurities that are not strongly bound.[4]

  • Elution:

    • Elute the VLC-acyl-CoAs from the cartridge with 2 mL of acetonitrile containing 600 mM glacial acetic acid.

Sample Concentration and Reconstitution
  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) hydroxide (B78521) in water/acetonitrile).

Data Presentation

Table 1: Performance Characteristics of the SPE Method for Acyl-CoA Analysis
ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%RSD) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%RSD) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4
Recovery (%) 70 - 8070 - 8070 - 8070 - 8070 - 80

Data synthesized from studies on long-chain acyl-CoAs which are methodologically similar to VLC-acyl-CoA analysis.[3]

Table 2: Comparison of Different SPE Sorbents for Acyl-CoA Extraction
Sorbent TypePrinciple of SeparationAdvantagesDisadvantagesReference
C18 Reversed-Phase Hydrophobic interactionsGood retention of long acyl chains, widely available.May require optimization of wash steps to remove interferences.[3][5]
2-(2-pyridyl)ethyl Silica Gel Mixed-mode (hydrophobic and weak anion exchange)High selectivity for acyl-CoAs.May be more expensive than C18.[1][6]
Oligonucleotide Purification Column Affinity-basedHigh specificity and recovery.Can be cost-prohibitive for routine analysis.

Signaling Pathway Involvement of VLC-acyl-CoAs

VLC-acyl-CoAs are key metabolites in fatty acid metabolism. They are substrates for both catabolic (β-oxidation) and anabolic (synthesis of complex lipids) pathways.

VLCFA_Metabolism VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Acyl_CoA_Synthetase VLC-Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_Acyl_CoA VLC-acyl-CoA Acyl_CoA_Synthetase->VLC_Acyl_CoA Beta_Oxidation Peroxisomal β-Oxidation VLC_Acyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation VLC_Acyl_CoA->Elongation Complex_Lipids Complex Lipids (e.g., Sphingolipids, Glycerolipids) VLC_Acyl_CoA->Complex_Lipids Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Elongation->VLC_Acyl_CoA Further Elongation

Caption: Simplified metabolic pathways of VLC-acyl-CoAs.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery of VLC-acyl-CoAs Incomplete homogenization or extraction.Ensure tissue is thoroughly homogenized on ice. Increase vortexing time during extraction.
Inefficient binding to SPE cartridge.Check the pH of the sample and equilibration buffer. Ensure the cartridge has not dried out before sample loading.
Incomplete elution.Increase the volume or organic content of the elution solvent.
High Background in LC-MS/MS Incomplete removal of interfering substances.Optimize the wash steps with different solvent compositions and volumes.
Contamination from reagents or plasticware.Use high-purity solvents and pre-screen all materials for potential contaminants.
Poor Reproducibility Inconsistent sample handling.Keep samples on ice throughout the procedure and process them in a consistent manner.
Variability in SPE cartridges.Use cartridges from the same lot for a batch of samples.

Conclusion

This solid-phase extraction protocol provides a reliable and efficient method for the isolation and purification of very-long-chain acyl-CoAs from biological tissues. The use of SPE significantly reduces matrix effects and improves the sensitivity and accuracy of subsequent LC-MS/MS analysis. Careful optimization of each step, particularly the washing and elution conditions, is crucial for achieving high recovery and reproducibility. This method is a valuable tool for researchers investigating the role of VLC-acyl-CoAs in health and disease.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Fatty Acid Elongation System for Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (cis-15-tetracosenoic acid; C24:1) is a very-long-chain monounsaturated fatty acid that is a critical component of myelin, the protective sheath surrounding nerve fibers in the central nervous system. Its roles in neural development and function have made it a molecule of significant interest for researchers in neuroscience and for professionals in drug development targeting neurodegenerative diseases. The in vitro reconstitution of the fatty acid elongation (FAE) system responsible for nervonic acid synthesis provides a powerful tool to study the enzymatic process, screen for potential inhibitors or activators, and produce nervonic acid for various research applications.

This document provides detailed application notes and protocols for the in vitro reconstitution of the FAE system for nervonic acid synthesis. The FAE system is a multi-enzyme complex located in the endoplasmic reticulum that catalyzes the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. The synthesis of nervonic acid from its precursor, erucic acid (C22:1), involves one cycle of four enzymatic reactions.

The Fatty Acid Elongation Cycle for Nervonic Acid Synthesis

The synthesis of nervonic acid from erucoyl-CoA involves a four-step cycle catalyzed by a membrane-bound enzyme complex. Each turn of the cycle adds two carbons from malonyl-CoA. The key enzymes in this process are:

  • 3-Ketoacyl-CoA Synthase (KCS) : This is the rate-limiting enzyme that catalyzes the initial condensation of erucoyl-CoA with malonyl-CoA to form 3-keto-tetracosenoyl-CoA. In humans, ELOVL4 is one of the key elongases involved in the synthesis of very-long-chain fatty acids.

  • 3-Ketoacyl-CoA Reductase (KAR) : This enzyme reduces 3-keto-tetracosenoyl-CoA to 3-hydroxy-tetracosenoyl-CoA, utilizing NADPH as a reducing agent.

  • 3-Hydroxyacyl-CoA Dehydratase (HCD) : This enzyme catalyzes the dehydration of 3-hydroxy-tetracosenoyl-CoA to form trans-2,3-tetracosenoyl-CoA.

  • trans-2,3-Enoyl-CoA Reductase (TECR) : The final step involves the reduction of trans-2,3-tetracosenoyl-CoA to tetracosenoyl-CoA (nervonoyl-CoA), also using NADPH.

Data Presentation

Table 1: Key Components for In Vitro Nervonic Acid Synthesis
ComponentRoleTypical Concentration RangeNotes
Enzymes
3-Ketoacyl-CoA Synthase (KCS)Rate-limiting condensation step0.1 - 2 µMActivity is highly dependent on the source and purity.
3-Ketoacyl-CoA Reductase (KAR)First reduction step0.5 - 5 µM
3-Hydroxyacyl-CoA Dehydratase (HCD)Dehydration step0.5 - 5 µM
trans-2,3-Enoyl-CoA Reductase (TECR)Second reduction step0.5 - 5 µM
Substrates
Erucoyl-CoA (C22:1-CoA)Acyl-CoA primer10 - 100 µM
Malonyl-CoATwo-carbon donor50 - 500 µM
Cofactor
NADPHReducing agent for KAR and TECR100 - 1000 µMA regenerating system can be used for prolonged reactions.
Buffer Components
HEPES or Potassium Phosphate (B84403)Buffering agent50 - 100 mMMaintain pH in the optimal range.
MgCl₂Cofactor for some enzymes1 - 5 mM
Dithiothreitol (DTT)Reducing agent to maintain enzyme activity1 - 2 mM
Detergent (for purified enzymes)
Triton X-100 or CHAPSSolubilizes membrane proteins0.01 - 0.1% (w/v)Critical for the activity of purified, reconstituted enzymes.
Table 2: Summary of Reaction Conditions for In Vitro Nervonic Acid Synthesis
ParameterOptimal RangeNotes
pH 7.0 - 7.5Optimal pH can vary slightly depending on the enzyme source.
Temperature 30 - 37 °CEnzyme stability should be considered for longer incubation times.
Incubation Time 15 - 120 minutesShould be within the linear range of product formation.
Enzyme Source Microsomal fractions or purified recombinant enzymesMicrosomes provide a native lipid environment but may contain interfering activities. Purified enzymes offer a more defined system.
Detection Method GC-MS of Fatty Acid Methyl Esters (FAMEs)Provides high sensitivity and specificity for nervonic acid quantification.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Mammalian Cells or Tissues

This protocol describes the preparation of microsomes, which are vesicles of fragmented endoplasmic reticulum containing the fatty acid elongation enzyme complex.

Materials:

  • Source material (e.g., cultured cells, liver, or brain tissue)

  • Homogenization Buffer: 0.25 M sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Wash Buffer: 0.15 M KCl, 10 mM HEPES-KOH (pH 7.4).

  • Storage Buffer: 50 mM potassium phosphate (pH 7.2), 1 mM DTT, 30% (v/v) glycerol.

  • Dounce homogenizer or similar tissue grinder.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • All steps should be performed at 4°C.

  • Mince the tissue or collect the cell pellet.

  • Homogenize the material in 5-10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant) and transfer it to an ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal membranes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in Wash Buffer and centrifuge again at 100,000 x g for 60 minutes to wash the microsomes.

  • Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Storage Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Fatty Acid Elongation Assay for Nervonic Acid Synthesis

This protocol outlines the procedure for the in vitro synthesis of nervonic acid using either microsomal fractions or purified, reconstituted enzymes.

Materials:

  • Microsomal preparation (from Protocol 1) or purified KCS, KAR, HCD, and TECR enzymes.

  • Reaction Buffer (2X): 100 mM HEPES-KOH (pH 7.2), 4 mM MgCl₂, 2 mM DTT.

  • Substrate Stock Solutions: Erucoyl-CoA (1 mM), Malonyl-CoA (5 mM), NADPH (10 mM).

  • Stopping Solution: 2.5 M KOH in 50% ethanol.

  • Internal Standard (e.g., heptadecanoic acid, C17:0).

  • Hexane (B92381).

  • BF₃-methanol or HCl-methanol for methylation.

Procedure:

  • Prepare the reaction mixture on ice. For a 100 µL final reaction volume:

    • 50 µL of 2X Reaction Buffer.

    • 10 µL of Erucoyl-CoA stock (final concentration: 100 µM).

    • 10 µL of Malonyl-CoA stock (final concentration: 500 µM).

    • 10 µL of NADPH stock (final concentration: 1 mM).

    • X µL of microsomal protein (typically 50-200 µg) or purified enzymes.

    • Add nuclease-free water to a final volume of 100 µL.

  • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Incubate for the desired time (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of the Stopping Solution.

  • Add a known amount of the internal standard.

  • Saponify the fatty acyl-CoAs by heating at 70°C for 60 minutes.

  • Cool the tubes and acidify the reaction with concentrated HCl to pH < 2.

  • Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Transfer the upper hexane layer to a new tube. Repeat the extraction.

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Methylate the fatty acid residue by adding 200 µL of BF₃-methanol and heating at 60°C for 15 minutes.

  • After cooling, add 500 µL of water and extract the fatty acid methyl esters (FAMEs) with 300 µL of hexane.

  • Analyze the hexane phase containing the FAMEs by GC-MS.

Protocol 3: Quantitative Analysis of Nervonic Acid by GC-MS

This protocol provides a general guideline for the gas chromatography-mass spectrometry (GC-MS) analysis of nervonic acid methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

GC Conditions (example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, hold for 1 minute, ramp to 240°C at 4°C/minute, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

MS Conditions (example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Quantification:

  • Generate a standard curve using a certified standard of nervonic acid methyl ester with the internal standard.

  • Identify the nervonic acid methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of nervonic acid in the sample by comparing the peak area ratio of nervonic acid methyl ester to the internal standard against the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_for_Nervonic_Acid Erucoyl_CoA Erucoyl-CoA (C22:1) KCS KCS (e.g., ELOVL4) Erucoyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Keto-tetracosenoyl-CoA KAR KAR Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-Hydroxy-tetracosenoyl-CoA HCD HCD Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Tetracosenoyl-CoA TECR TECR Enoyl_CoA->TECR Nervonoyl_CoA Nervonoyl-CoA (C24:1) KCS->Ketoacyl_CoA CO2 CO₂ KCS->CO2 + CoA KAR->Hydroxyacyl_CoA NADP1 NADP+ KAR->NADP1 HCD->Enoyl_CoA H2O H₂O HCD->H2O TECR->Nervonoyl_CoA NADP2 NADP+ TECR->NADP2 NADPH1 NADPH NADPH1->KAR NADPH2 NADPH NADPH2->TECR

Caption: The enzymatic pathway for the elongation of erucoyl-CoA to nervonoyl-CoA.

Experimental_Workflow Start Start: Cell/Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (10,000 x g) Start->Centrifugation1 Supernatant1 Post-Mitochondrial Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Microsomal Pellet Ultracentrifugation->Microsomes InVitroAssay In Vitro Elongation Assay Microsomes->InVitroAssay Saponification Saponification & Acidification InVitroAssay->Saponification Extraction Hexane Extraction Saponification->Extraction Methylation FAME Derivatization Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS End End: Quantification of Nervonic Acid GCMS->End

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Microbial Synthesis of Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial synthesis of nervonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield of nervonic acid in microbial systems.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Suggested Solutions
NA-YLD-001 Low or no detectable nervonic acid production in engineered microbial host. 1. Inefficient expression or activity of heterologous fatty acid elongases (KCS, ELOVL) or desaturases (OLE). 2. Sub-optimal codon usage of the expressed genes for the host organism. 3. Insufficient precursor supply (e.g., oleic acid, erucic acid). 4. Degradation of nervonic acid or its precursors through the β-oxidation pathway.1. Screen a variety of elongase and desaturase enzymes from different sources to find the most active ones in your host. 2. Codon-optimize your genes of interest for the specific microbial host. 3. Overexpress endogenous enzymes that increase the oleic acid pool, such as stearoyl-CoA desaturase (SCD). 4. Knock out key genes in the β-oxidation pathway (e.g., POX1-6 in Yarrowia lipolytica).
NA-YLD-002 High accumulation of lignoceric acid (C24:0) but low conversion to nervonic acid (C24:1). 1. The desaturase responsible for converting lignoceric acid to nervonic acid is a rate-limiting step. 2. Low expression or specific activity of the Δ15-desaturase.1. Overexpress a highly active Δ15-desaturase, such as MaOLE2 from Mortierella alpina. 2. Consider creating a fusion protein of the elongase and desaturase to channel the substrate. 3. Disrupt the AMP-activated S/T protein kinase gene SNF1, which has been shown to increase the ratio of nervonic acid to lignoceric acid.[1]
NA-YLD-003 Overall low lipid accumulation, affecting total nervonic acid titer. 1. Insufficient supply of precursors for fatty acid synthesis (acetyl-CoA and malonyl-CoA). 2. Inefficient incorporation of fatty acids into triacylglycerols (TAGs). 3. Sub-optimal fermentation conditions (e.g., carbon-to-nitrogen ratio, pH, oxygen).1. Overexpress native acetyl-CoA carboxylase (ACC1) to boost malonyl-CoA supply. 2. Overexpress diacylglycerol acyltransferase (DGAT) and glycerol-3-phosphate acyltransferase (GPAT) to enhance TAG synthesis.[1] 3. Optimize fermentation medium and conditions. A high C/N ratio is often crucial for inducing lipid accumulation.
NA-YLD-004 Decreased cell growth and viability after engineering for high nervonic acid production. 1. Metabolic burden from the overexpression of multiple heterologous proteins. 2. Potential toxicity of high concentrations of nervonic acid or its intermediates to the host cells.1. Use a range of promoter strengths to balance the expression levels of pathway genes. 2. Engineer the endoplasmic reticulum (ER) by overexpressing ER structure regulators like INO2 to improve protein folding and reduce stress.[1] 3. Investigate strategies for exporting the product out of the cell.
NA-YLD-005 Low yield after scaling up from shake flask to bioreactor. 1. Sub-optimal bioreactor conditions (pH, dissolved oxygen, agitation). 2. Nutrient limitation during fed-batch cultivation.1. Carefully control pH and dissolved oxygen levels in the bioreactor. 2. Develop a fed-batch strategy to maintain optimal concentrations of carbon and nitrogen sources. 3. Monitor glucose concentration and adjust the feeding rate accordingly.

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are most promising for nervonic acid production?

A1: The oleaginous yeast Yarrowia lipolytica is currently one of the most successful hosts for high-level nervonic acid production due to its natural ability to accumulate lipids and its well-established genetic engineering tools.[1][2] Other promising hosts include the yeast Rhodosporidium toruloides and the filamentous fungus Mortierella alpina.[3]

Q2: What is the primary biosynthetic pathway for nervonic acid in engineered microbes?

A2: The primary pathway starts with the native synthesis of oleic acid (C18:1). This is followed by a series of elongation steps, catalyzed by heterologous fatty acid elongases (specifically β-ketoacyl-CoA synthases or KCS), to produce very-long-chain fatty acids. Finally, a desaturase introduces a double bond to form nervonic acid. The key rate-limiting enzyme is often the 3-ketoacyl-CoA synthase (KCS).[4][5][6]

Q3: How can I increase the precursor supply for nervonic acid synthesis?

A3: To increase the supply of the primary precursor, oleic acid, you can overexpress the native Δ9-desaturase. To boost the building blocks for all fatty acid synthesis, acetyl-CoA and malonyl-CoA, overexpression of ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC1) can be effective.

Q4: What are the challenges in the downstream processing of nervonic acid?

A4: Challenges in downstream processing include efficiently extracting lipids from the microbial biomass, separating nervonic acid from other fatty acids, and purifying it to a high degree.[7][8][9] The process can be costly and lead to yield losses.[7][8]

Q5: Can fermentation conditions alone significantly improve nervonic acid yield?

A5: Yes, optimizing fermentation conditions can have a substantial impact. Key parameters include the carbon source (e.g., glucose, glycerol), the nitrogen source, the carbon-to-nitrogen (C/N) ratio, pH, temperature, and dissolved oxygen levels.[3][10] Supplementing the medium with an auxiliary carbon source like colleseed oil has also been shown to boost production.[2][11]

Quantitative Data on Nervonic Acid Production

The following tables summarize key quantitative data from various studies on the microbial production of nervonic acid.

Table 1: Nervonic Acid Production in Engineered Yarrowia lipolytica

StrainKey Genetic ModificationsFermentation ScaleNervonic Acid Titer (g/L)Nervonic Acid Content (% of total fatty acids)Reference
YLNA9Iterative expression of CgKCS, gELOVL6, MaOLE2; Expression of MaOLE2-CgKCS fusion, GPAT, DGAT; Overexpression of YlINO250-L bioreactor17.317.9[1]
Engineered Y. lipolyticaOverexpression of elongases and desaturasesShake flask0.1116N/A[2][11]
Engineered Y. lipolytica with colleseed oil supplementationOverexpression of elongases and desaturasesShake flask0.185N/A[2][11]

Table 2: Nervonic Acid Production in Other Microorganisms

MicroorganismKey Genetic Modifications / StrategyFermentation ScaleNervonic Acid Titer (g/L)Nervonic Acid Content (% of total fatty acids)Reference
Rhodosporidium toruloidesExpression of KCS genes7-L bioreactor>10 (estimated from total oil titer)20-30 (of VLCFAs)[3]
Mortierella capitata RD000969Wild-type screening and medium optimizationShake flask0.18636.94[12]

Experimental Protocols

Protocol 1: Heterologous Gene Expression in Yarrowia lipolytica

This protocol provides a general workflow for expressing a heterologous gene (e.g., a fatty acid elongase) in Y. lipolytica.

  • Codon Optimization and Gene Synthesis: Codon-optimize the DNA sequence of the target gene for optimal expression in Y. lipolytica. Synthesize the optimized gene.

  • Vector Construction: Clone the synthesized gene into a Y. lipolytica expression vector. This vector should contain a strong promoter (e.g., TEF promoter with UAS1B tandem repeats), a terminator (e.g., LIP2 terminator), and a selection marker (e.g., URA3, LEU2).

  • Transformation:

    • Prepare competent Y. lipolytica cells using the lithium acetate/single-stranded carrier DNA/PEG method.

    • Transform the competent cells with the linearized expression vector.

    • Plate the transformed cells on a selective medium lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3 marker) to select for successful transformants.

  • Verification of Integration:

    • Isolate genomic DNA from putative transformants.

    • Confirm the integration of the expression cassette into the yeast genome using PCR with primers flanking the integration site.

  • Analysis of Expression:

    • Confirm the expression of the heterologous gene via RT-qPCR or Western blotting (if an antibody is available).

    • Analyze the fatty acid profile of the engineered strain by gas chromatography (GC) to detect the production of the desired fatty acids.

Protocol 2: Fed-Batch Fermentation for Nervonic Acid Production

This protocol outlines a fed-batch fermentation process in a 5-L bioreactor.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered Y. lipolytica strain into 50 mL of seed medium (e.g., YPD) in a 250-mL shake flask.

    • Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

  • Bioreactor Setup:

    • Prepare 3 L of fermentation medium in a 5-L bioreactor. The medium should contain a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), and trace elements. A high initial C/N ratio (e.g., >50) is often used to promote lipid accumulation.

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 28°C and the pH at a setpoint (e.g., 6.0) using automated addition of an acid/base (e.g., NH4OH, which can also serve as a nitrogen source).

    • Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and aeration rate.

  • Feeding Strategy:

    • Monitor the concentration of the carbon source (e.g., glucose) regularly.

    • When the initial carbon source is nearly depleted, start feeding a concentrated solution of the carbon source to maintain its concentration within an optimal range (e.g., 5-20 g/L).

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), dry cell weight, substrate consumption, and lipid content.

    • At the end of the fermentation, harvest the biomass for lipid extraction and nervonic acid analysis.

Protocol 3: Lipid Extraction and Nervonic Acid Quantification

This protocol describes the extraction of total lipids and the quantification of nervonic acid.

  • Biomass Harvesting and Drying:

    • Harvest the yeast cells from the culture by centrifugation.

    • Wash the cell pellet with distilled water.

    • Lyophilize (freeze-dry) the cell pellet to determine the dry cell weight.

  • Lipid Extraction:

    • Resuspend a known amount of dried biomass in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

    • Disrupt the cells using glass beads and vigorous vortexing or a bead beater.

    • Add 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the lipid extract to FAMEs by heating with methanol containing an acid catalyst (e.g., H2SO4 or HCl).

  • GC Analysis:

    • Analyze the FAMEs using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column).

    • Identify and quantify the nervonic acid methyl ester peak by comparing its retention time and peak area to those of a known standard.

Visualizations

Nervonic Acid Biosynthesis Pathway

The following diagram illustrates the engineered biosynthetic pathway for nervonic acid production in Yarrowia lipolytica.

Nervonic_Acid_Pathway cluster_native Native Metabolism cluster_engineered Engineered Pathway native_pathway native_pathway engineered_pathway engineered_pathway precursor precursor product product blocked_pathway blocked_pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC1 Beta_Oxidation β-Oxidation Acetyl_CoA->Beta_Oxidation Stearoyl_CoA Stearoyl-CoA (C18:0) Malonyl_CoA->Stearoyl_CoA FAS Oleic_Acid Oleoyl-CoA (C18:1) Stearoyl_CoA->Oleic_Acid Δ9-desaturase Erucic_Acid Erucoyl-CoA (C22:1) Oleic_Acid->Erucic_Acid KCS / Elongase (heterologous) TAG Triacylglycerols (TAGs) Lignoceric_Acid Lignoceric Acid (C24:0) Erucic_Acid->Lignoceric_Acid Elongase (heterologous) Nervonic_Acid Nervonic Acid (C24:1) Lignoceric_Acid->Nervonic_Acid Δ15-desaturase (heterologous) Nervonic_Acid->TAG DGAT / GPAT

Caption: Engineered pathway for nervonic acid synthesis in Yarrowia lipolytica.

Experimental Workflow for Strain Development

This diagram outlines the general workflow for engineering a microbial strain for improved nervonic acid production.

Strain_Development_Workflow step step decision decision output output A 1. Identify & Select Genes (Elongases, Desaturases) B 2. Codon Optimize & Synthesize Genes A->B C 3. Construct Expression Vectors B->C D 4. Transform Host Strain C->D E 5. Screen Transformants D->E F 6. Analyze Fatty Acid Profile (GC) E->F G Low Yield? F->G H Optimize Fermentation Conditions G->H Yes I High-Yielding Strain G->I No J Metabolic Engineering (e.g., knockout competing pathways) G->J Yes, iterate H->F J->D

Caption: Workflow for developing high-yield nervonic acid producing strains.

Logical Relationship of Troubleshooting Low Yield

This diagram illustrates the logical steps to troubleshoot low nervonic acid yield.

Troubleshooting_Logic problem problem check check action action start Low Nervonic Acid Yield check_expression Are target genes expressed? start->check_expression check_precursor Is oleic acid precursor sufficient? check_expression->check_precursor Yes action_expression Screen different enzymes Optimize codons check_expression->action_expression No check_desaturation Is lignoceric acid accumulating? check_precursor->check_desaturation Yes action_precursor Overexpress Δ9-desaturase check_precursor->action_precursor No check_lipids Is total lipid content low? check_desaturation->check_lipids No action_desaturation Overexpress Δ15-desaturase check_desaturation->action_desaturation Yes action_lipids Overexpress ACC1, DGAT Optimize C/N ratio check_lipids->action_lipids Yes end Yield Improved check_lipids->end No action_expression->end action_precursor->end action_desaturation->end action_lipids->end

Caption: Troubleshooting logic for low nervonic acid yield.

References

Technical Support Center: Optimizing LC-MS/MS for Very-Long-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for VLC-ACoA analysis?

A1: Positive mode electrospray ionization (ESI) is the most commonly used technique for the analysis of VLC-ACoAs.[1][2] This method allows for the sensitive detection of the protonated molecular ions of these compounds.

Q2: What are the characteristic fragmentation patterns for VLC-ACoAs in MS/MS?

A2: VLC-ACoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A common observation is a neutral loss of 507 Da, which corresponds to the loss of the 3'-phospho-ADP moiety.[3] Another frequently monitored fragment ion is m/z 428. These characteristic fragments are often used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantification on a triple quadrupole mass spectrometer.

Q3: Why is an internal standard crucial for accurate quantification?

A3: The use of an internal standard is critical to correct for variability in sample preparation and instrument response. Due to the instability of acyl-CoAs and potential for ion suppression in the ESI source, an internal standard helps to ensure accurate and precise quantification.[4] Odd-chain-length fatty acyl-CoAs, which are not naturally abundant in most biological systems, are often used as internal standards. Stable isotope-labeled standards are also an excellent choice for overcoming issues with variable precision and accuracy.

Q4: What type of chromatography is typically used for separating VLC-ACoAs?

A4: Reversed-phase chromatography is the most common approach for separating VLC-ACoAs. C8 and C18 columns are frequently employed for this purpose.[1][2] The separation is often challenging due to the wide range of polarities among different acyl-CoA species. To achieve good peak shape and resolution, especially for these large and sometimes polar molecules, a high pH mobile phase is often used.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Buildup of biological material on the column.- Use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to minimize silanol (B1196071) interactions.[2]- Implement a column wash step in your gradient to remove contaminants.- Consider using a different column chemistry (e.g., C8 instead of C18).[1]
Low Signal Intensity / Poor Sensitivity - Inefficient ionization.- Suboptimal collision energy for fragmentation.- Sample degradation.- Ion suppression from matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Perform a collision energy optimization for each MRM transition to find the value that yields the highest signal intensity.[5]- Ensure proper sample handling and storage to prevent degradation of these unstable molecules.[1][4]- Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE).[2]
High Background Noise - Contaminated mobile phase or LC system.- Insufficiently specific MRM transitions.- Use high-purity solvents and additives for your mobile phase.- Flush the LC system thoroughly.- Ensure your MRM transitions are highly specific to your analytes of interest. The neutral loss of 507 Da is a highly specific transition for acyl-CoAs.[2][3]
Poor Reproducibility - Inconsistent sample preparation.- Instability of VLC-ACoAs.- Lack of an appropriate internal standard.- Standardize the sample extraction procedure. Liquid-liquid or solid-phase extraction are common methods.[2]- Keep samples cold and process them quickly to minimize degradation.[1]- Incorporate a suitable internal standard early in the sample preparation process. Odd-chain acyl-CoAs are often used for this purpose.
Carryover - Adsorption of analytes to the LC system components.- Include a robust needle and column wash in your method, potentially with a strong organic solvent.- Inject blank samples between experimental samples to assess for carryover.

Experimental Protocols

Sample Preparation: Extraction of VLC-ACoAs from Tissue

This protocol is a modification of previously described methods.[1]

  • Homogenization: Homogenize approximately 40 mg of frozen tissue on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol. Include an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA).[1]

  • Extraction: Perform the homogenization step twice to ensure complete tissue disruption.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted VLC-ACoAs, for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of VLC-ACoAs. These will need to be optimized for your specific instrument and application.

Parameter Typical Setting
LC Column Reversed-phase C8 or C18, e.g., 2.1 x 150 mm, 1.7 µm particle size[1][2]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[1]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Gradient Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and return to 20% B over 0.5 min.[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
MS Analysis Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][2]
Example MRM Transitions for VLC-ACoA Analysis

The following table provides example MRM transitions based on the characteristic neutral loss of 507 Da. The precursor ion is the protonated molecule [M+H]⁺.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Palmitoyl-CoA (C16:0)1006.6499.6Needs Optimization
Stearoyl-CoA (C18:0)1034.7527.7Needs Optimization
Oleoyl-CoA (C18:1)1032.7525.7Needs Optimization
Linoleoyl-CoA (C18:2)1030.6523.6Needs Optimization
Arachidonoyl-CoA (C20:4)1054.6547.6Needs Optimization

Note: Collision energy is highly instrument-dependent and must be optimized for each specific transition to achieve maximum sensitivity.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis tissue Tissue Sample (~40mg) homogenization Homogenization (KH2PO4, ACN:IPA:MeOH, IS) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase LC (C8/C18 Column) supernatant->lc_separation Inject esi_source ESI Source (Positive Mode) lc_separation->esi_source ms_analysis Triple Quadrupole MS (MRM Mode) esi_source->ms_analysis data_processing Data Processing (Quantification) ms_analysis->data_processing troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Poor Quality Data (e.g., Low Signal, Bad Peak Shape) peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal reproducibility Poor Reproducibility? start->reproducibility check_column Check Column Integrity & Add Wash Step peak_shape->check_column Yes optimize_mobile_phase Optimize Mobile Phase pH peak_shape->optimize_mobile_phase Yes end_state Improved Data Quality check_column->end_state Resolved optimize_mobile_phase->end_state Resolved optimize_source Optimize ESI Source low_signal->optimize_source Yes optimize_ce Optimize Collision Energy low_signal->optimize_ce Yes optimize_source->end_state Resolved optimize_ce->end_state Resolved check_extraction Review Extraction Protocol reproducibility->check_extraction Yes use_is Use Internal Standard reproducibility->use_is Yes check_extraction->end_state Resolved use_is->end_state Resolved

References

Addressing matrix effects in the mass spectrometric analysis of (15Z)-Tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of (15Z)-Tetracosenoyl-CoA (Nervonoyl-CoA).

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the accurate quantification of analytes in complex biological matrices.[1][2][3] For very-long-chain acyl-CoAs like this compound, these effects can lead to poor data quality, including reduced sensitivity and reproducibility. The following table outlines common problems, their probable causes related to matrix effects, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), compete with this compound for ionization in the mass spectrometer source.[1]1. Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) with a mixed-mode or phospholipid removal sorbent is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE). 2. Optimize Chromatography: Modify the LC gradient to improve the separation of this compound from the bulk of the matrix components. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
High Variability in Replicate Injections Inconsistent Matrix Effects: Sample-to-sample variations in the composition of the biological matrix can lead to differing degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. A SIL-IS for a very-long-chain acyl-CoA will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. While a specific SIL-IS for this compound may not be commercially available, a closely related very-long-chain acyl-CoA SIL-IS can be used. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components can affect the chromatographic performance. Secondary Interactions: The analyte may interact with active sites on the column or with co-eluting matrix components.1. Improve Sample Cleanup: As with low sensitivity, a more effective sample preparation method will reduce matrix overload. 2. Column Selection: Consider a column with a different chemistry or a sub-2 µm particle size for better resolution and peak shape.
Inaccurate Quantification Ion Enhancement or Suppression: The presence of co-eluting compounds can either increase or decrease the ionization efficiency of the analyte, leading to an over- or underestimation of its concentration.1. Quantitative Assessment of Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. 2. Implement a Robust Internal Standard Strategy: Use a SIL-IS to compensate for these effects.
Quantitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is critical in mitigating matrix effects. The following table provides a summary of the effectiveness of common techniques in removing phospholipids, a major source of interference in lipid analysis.

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputKey Considerations
Protein Precipitation (PPT) HighLowHighSimple and fast, but often results in significant matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE) VariableMediumMediumCan provide cleaner extracts than PPT, but analyte recovery, especially for more polar lipids, can be low and variable.
Solid-Phase Extraction (SPE) GoodHighMediumOffers good removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.
HybridSPE®-Phospholipid HighVery High (>99%)HighCombines the simplicity of PPT with highly selective phospholipid removal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2][3]

Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?

A2: In biological matrices, phospholipids are the most significant contributors to matrix effects in lipid analysis.[1] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the analyte of interest and interfere with the ionization process.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method is the post-extraction spike experiment . In this procedure, you compare the response of this compound spiked into a processed blank matrix extract to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME):

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Q4: What is the best type of internal standard to use for the analysis of this compound?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. Since a commercial standard may not be readily available, a practical alternative is to use a SIL-IS of a structurally similar very-long-chain acyl-CoA, preferably with an odd-numbered carbon chain to avoid any natural presence in the sample. Biosynthetic approaches to generate a library of stable isotope-labeled acyl-CoAs have also been described.[4]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach is only viable if the endogenous concentration of this compound is high enough to be detected with adequate sensitivity after dilution.

Experimental Workflow and Methodologies

Diagram of Experimental Workflow for Mitigating Matrix Effects

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Tissue Homogenate) Spike_IS Spike with SIL-Internal Standard Sample->Spike_IS Extraction Extraction (e.g., SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (Optimized Gradient) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result IonSuppression cluster_source Mass Spectrometer Ion Source Droplet ESI Droplet Ionized_Analyte Ionized Analyte Droplet->Ionized_Analyte Efficient Ionization Suppressed_Ionization Reduced Ionization Droplet->Suppressed_Ionization Competition for Ionization Analyte This compound Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Enters MS_Inlet To Mass Analyzer Ionized_Analyte->MS_Inlet High Signal Suppressed_Ionization->MS_Inlet Low Signal

References

Improving the stability of (15Z)-Tetracosenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of (15Z)-Tetracosenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as nervonoyl-CoA, is a very long-chain monounsaturated fatty acyl-CoA. Its stability is a concern due to its susceptibility to degradation through oxidation at the double bond and hydrolysis of the thioester linkage, which can impact the accuracy of experimental results.

Q2: What are the main factors that affect the stability of this compound?

The primary factors affecting its stability are temperature, pH, exposure to oxygen, and the presence of enzymes like acyl-CoA hydrolases. Elevated temperatures and non-neutral pH can accelerate both hydrolysis and oxidation.

Q3: How should I store my this compound standard?

For long-term storage, it is recommended to store this compound as a dry powder or in an organic solvent such as ethanol (B145695) at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the signs of this compound degradation in my sample?

Degradation can be indicated by the appearance of unexpected peaks in your analytical chromatogram, such as the free fatty acid (nervonic acid) or oxidized byproducts. A decrease in the peak area of this compound over time or between replicate samples can also be a sign of instability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound after extraction Incomplete cell lysis or inefficient extraction.Ensure complete cell disruption by using appropriate homogenization or sonication techniques. Use a proven extraction solvent mixture, such as an acidic acetonitrile/isopropanol/water mixture.
Adsorption to plasticware.Use glass or polypropylene (B1209903) tubes and pipette tips to minimize adsorption.
Enzymatic degradation during sample preparation.Work quickly on ice. Use of enzyme inhibitors or rapid quenching of metabolic activity with cold solvents is recommended.
High variability between replicate samples Inconsistent sample handling.Standardize all sample preparation steps, including incubation times, temperatures, and volumes.
Degradation during storage of extracts.Store extracts at -80°C under an inert atmosphere and analyze them as soon as possible.
Appearance of extra peaks in LC-MS analysis Hydrolysis of the thioester bond.Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction and storage. Avoid prolonged exposure to basic conditions.
Oxidation of the double bond.Add an antioxidant (e.g., BHT or tocopherol) to the extraction and storage solvents. Purge solvents with nitrogen or argon to remove dissolved oxygen.
Poor peak shape (tailing or broadening) in LC-MS Column contamination.Flush the column with a strong solvent wash. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.Optimize the mobile phase pH. For long-chain acyl-CoAs, a slightly basic mobile phase (pH ~10.5 with ammonium (B1175870) hydroxide) can improve peak shape on a C18 column[1][2].
Sample overload.Dilute the sample before injection.

Key Degradation Pathways

This compound is primarily susceptible to two main degradation pathways during sample preparation: hydrolysis and oxidation.

Hydrolysis of the Thioester Bond

The thioester bond in acyl-CoAs is thermodynamically unstable and can be hydrolyzed to yield the free fatty acid (nervonic acid) and coenzyme A. This reaction is catalyzed by acyl-CoA hydrolases present in the sample or can occur non-enzymatically, accelerated by non-neutral pH and elevated temperatures. Thioesters are generally more stable in acidic to neutral conditions[3][4].

Hydrolysis cluster_products Tetracosenoyl_CoA This compound Nervonic_Acid Nervonic Acid Tetracosenoyl_CoA->Nervonic_Acid Hydrolysis CoA Coenzyme A Water H₂O

Hydrolysis of this compound.
Oxidation of the Monounsaturated Bond

The cis-double bond at the 15th position of the tetracosenoyl chain is susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidized products, including hydroperoxides, which can further break down into aldehydes and other reactive species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Oxidation Tetracosenoyl_CoA This compound Oxidized_Products Oxidized Products Tetracosenoyl_CoA->Oxidized_Products Oxidation ROS Reactive Oxygen Species (ROS)

Oxidation of this compound.

Recommended Storage and Handling Protocols

To minimize the degradation of this compound, the following storage and handling procedures are recommended:

Parameter Recommendation Rationale
Temperature Store at -80°C for long-term storage. Use -20°C for short-term storage of working solutions.Low temperatures slow down both enzymatic and non-enzymatic degradation reactions.
Atmosphere Store under an inert gas (argon or nitrogen).Minimizes exposure to oxygen, thereby reducing the risk of oxidation.
Solvent For stock solutions, use a non-aqueous organic solvent like ethanol or a mixture of water and dimethylsulfoxide (DMSO)[5]. For aqueous solutions, use a slightly acidic buffer (pH 6.0-7.0).Prevents hydrolysis. Thioesters are more stable at a slightly acidic pH[3].
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Antioxidants Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or a tocopherol mix to storage solvents.Scavenges free radicals and inhibits oxidation[6][7].
Light Exposure Protect from light.Light can promote the formation of reactive oxygen species and accelerate oxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent: Acetonitrile/Isopropanol/Water (60:30:10, v/v/v) with 0.1% formic acid and an appropriate internal standard (e.g., C17:0-CoA).

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent to the dish.

  • Scrape the cells and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).

ExtractionWorkflow Start Cell Culture on Ice Wash Wash with ice-cold PBS Start->Wash Extract Add ice-cold extraction solvent Wash->Extract Scrape Scrape and collect lysate Extract->Scrape Vortex Vortex Scrape->Vortex Centrifuge Centrifuge at 16,000 x g, 4°C Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Dry extract CollectSupernatant->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute

Workflow for this compound extraction.

Quantitative Data on Stability

Condition Stability Primary Degradation Pathway Recommendation
High Temperature (> 25°C) LowHydrolysis, OxidationPerform all sample preparation steps on ice.
Low Temperature (4°C to -80°C) High-Store samples at -80°C for long-term stability.
Acidic pH (< 6.0) Moderate to HighHydrolysis (slower than basic pH)A slightly acidic to neutral pH is generally preferred.
Neutral pH (6.0 - 7.5) HighMinimal non-enzymatic hydrolysisIdeal for storage and analysis.
Basic pH (> 8.0) LowHydrolysisAvoid basic conditions during sample preparation and storage.
Presence of Oxygen LowOxidationUse deoxygenated solvents and store under an inert atmosphere.
Presence of Antioxidants High-Add antioxidants to solvents to prevent oxidation.

Metabolic Pathway of this compound

This compound (nervonoyl-CoA) is synthesized from oleoyl-CoA through a series of elongation and desaturation steps. It is a key component of sphingolipids in the myelin sheath of nerves. Its degradation occurs via peroxisomal and mitochondrial beta-oxidation. The synthesis of nervonic acid is regulated by the expression and activity of fatty acid elongase and desaturase enzymes[8][9].

MetabolicPathway Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation1 Elongation (ELOVL) Oleoyl_CoA->Elongation1 Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Elongation1->Eicosenoyl_CoA Stearoyl_CoA Stearoyl-CoA (C18:0) Desaturation1 Δ9-Desaturase Stearoyl_CoA->Desaturation1 Desaturation1->Oleoyl_CoA Elongation2 Elongation (ELOVL) Eicosenoyl_CoA->Elongation2 Erucic_Acid_CoA Erucic Acid-CoA (C22:1) Elongation2->Erucic_Acid_CoA Elongation3 Elongation (ELOVL) Erucic_Acid_CoA->Elongation3 Nervonoyl_CoA This compound (C24:1) Elongation3->Nervonoyl_CoA Beta_Oxidation Beta-Oxidation Nervonoyl_CoA->Beta_Oxidation Sphingolipids Sphingolipid Synthesis Nervonoyl_CoA->Sphingolipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Myelin Myelin Sheath Sphingolipids->Myelin

Metabolic pathway of this compound.

References

Technical Support Center: Optimizing Derivatization of Very-Long-Chain Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with very-long-chain fatty acids (VLCFAs). Find detailed protocols and optimization strategies to ensure robust and reproducible results in your GC-MS analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of VLCFAs.

Poor Derivatization Efficiency

Question: What are the causes of low or incomplete derivatization of my VLCFA samples?

Answer: Incomplete derivatization is a common issue that can significantly impact the accuracy of VLCFA quantification. Several factors can contribute to this problem:

  • Presence of Water: Moisture in the sample or reagents can hinder the derivatization reaction. Ensure that sample extracts are completely dry before adding derivatization reagents, for instance, by evaporating the solvent under a stream of nitrogen. It is also crucial to use high-quality, anhydrous reagents and solvents.

  • Reagent Quality and Concentration: Derivatization reagents can degrade over time, leading to reduced reactivity. Always use fresh reagents for optimal performance. Additionally, an insufficient amount of the derivatizing agent can lead to incomplete reactions. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.

  • Reaction Time and Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. These parameters may need to be optimized for your specific VLCFAs and sample matrix.[1] For example, while many reactions are effective at 60°C for 60 minutes, some analytes may require longer incubation or higher temperatures.[1][2]

  • Sample Matrix Effects: Complex sample matrices can interfere with the derivatization process. It may be necessary to perform a sample cleanup step prior to derivatization to remove interfering substances.

Low Analyte Response or Sensitivity

Question: Why am I observing a weak signal for my VLCFA derivatives in the GC-MS?

Answer: Low sensitivity can be a frustrating issue. A systematic approach to troubleshooting is recommended:

  • GC-MS System Leaks: Air leaks in the GC-MS system can significantly decrease sensitivity. Regularly check for leaks using an electronic leak detector, paying close attention to fittings and connections.

  • Contaminated Ion Source: A dirty ion source is a frequent cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source to restore performance.

  • Analyte Adsorption: VLCFAs and their derivatives can be prone to adsorption within the GC system, particularly in the injector and at the head of the column. Using a deactivated inlet liner and performing regular maintenance can mitigate this issue.

  • Inappropriate GC-MS Parameters: The GC oven temperature program, injector temperature, and mass spectrometer settings should be optimized for VLCFA analysis. A splitless injection mode is often preferred to maximize the amount of analyte reaching the detector.

Peak Tailing or Broadening

Question: What causes the chromatographic peaks for my VLCFA derivatives to be broad or tailing?

Answer: Poor peak shape can compromise resolution and quantification. The primary causes include:

  • Incomplete Derivatization: As mentioned previously, un-derivatized VLCFAs are polar and can interact with active sites in the GC column, leading to peak tailing.[1]

  • Column Issues: A contaminated or degraded GC column can result in poor peak shape. It may be necessary to bake out the column or trim the front end to remove contaminants. In some cases, column replacement may be required.

  • Active Sites in the GC System: Active sites in the injector liner or other parts of the flow path can cause analyte adsorption and peak tailing. Using deactivated liners and ensuring a clean system is crucial.

Contamination Issues

Question: I am seeing extraneous peaks in my chromatogram. What is the likely source of this contamination?

Answer: Contamination can originate from various sources throughout the sample preparation and analysis workflow:

  • Solvents and Reagents: Ensure the use of high-purity, MS-grade solvents to minimize background contamination. Reagent blanks should be run to identify any contaminants originating from the derivatization reagents themselves.

  • Sample Handling: Contamination can be introduced during sample collection, storage, and preparation. Use clean glassware and equipment, and avoid plasticizers that can leach into the sample.

  • GC System Carryover: Previous samples with high concentrations of analytes can lead to carryover in the injector and column. Running solvent blanks between samples can help identify and mitigate this issue.

Frequently Asked Questions (FAQs)

Why is derivatization necessary for GC-MS analysis of VLCFAs?

Due to their long carbon chains and polar carboxyl group, VLCFAs have low volatility and can interact with the stationary phase of the GC column.[2] This leads to poor chromatographic performance, including broad, tailing peaks.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, making the analytes suitable for GC analysis.[2][3]

What are the most common derivatization methods for VLCFAs?

The two most common derivatization techniques for VLCFAs are:

  • Esterification (specifically, methylation): This method converts fatty acids into fatty acid methyl esters (FAMEs).[2] It is a robust and widely used technique.

  • Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[4] This is also an effective method for creating volatile derivatives.[2]

How do I choose the right derivatization reagent?

The choice of reagent depends on the specific requirements of your analysis:

  • For Methylation: Boron trifluoride in methanol (B129727) (BF3-methanol) is a popular choice for preparing FAMEs.[1] It is effective and the reaction can be carried out under relatively mild conditions.[1]

  • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a common and powerful silylating reagent.[1][2]

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Methods for VLCFAs

ParameterAcid-Catalyzed Methylation (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 12-14% Boron trifluoride in methanolN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane
Typical Reaction Temperature 60-100°C[2]60-80°C[2][5]
Typical Reaction Time 5-60 minutes[2]30-60 minutes[2][5]
Derivative Formed Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Advantages Stable derivatives, clean mass spectra[1]Highly reactive, effective for multiple functional groups[1]
Disadvantages May require a neutralization stepDerivatives can be moisture-sensitive

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This protocol describes the conversion of VLCFAs to their corresponding fatty acid methyl esters (FAMEs).

  • Sample Preparation: Place the dried lipid extract (containing 1-25 mg of lipid) into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12% w/w BF3-methanol solution to the dried sample.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath. Note: Optimal time and temperature may need to be determined empirically for specific sample types.[2]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Shake the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of trimethylsilyl (TMS) esters of VLCFAs.

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile) into an autosampler vial.[2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If necessary, a solvent such as dichloromethane (B109758) can be added.[2]

Visualizations

G cluster_workflow Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (Methylation or Silylation) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for VLCFA analysis by GC-MS.

G cluster_troubleshooting Troubleshooting Logic Start Poor Derivatization Efficiency Check_Moisture Check for Moisture in Sample/Reagents Start->Check_Moisture Check_Reagent Check Reagent Quality/Concentration Check_Moisture->Check_Reagent No Dry_Sample Dry Sample/Use Anhydrous Reagents Check_Moisture->Dry_Sample Yes Optimize_Conditions Optimize Reaction Time/Temperature Check_Reagent->Optimize_Conditions No Fresh_Reagent Use Fresh Reagent/ Increase Amount Check_Reagent->Fresh_Reagent Yes Adjust_Protocol Adjust Protocol Parameters Optimize_Conditions->Adjust_Protocol Yes Success Successful Derivatization Optimize_Conditions->Success No Dry_Sample->Check_Reagent Fresh_Reagent->Optimize_Conditions Adjust_Protocol->Success

Caption: Troubleshooting logic for poor derivatization efficiency.

G cluster_reaction Methylation Reaction VLCFA R-COOH Very-Long-Chain Fatty Acid Catalyst BF3 FAME R-COOCH3 Fatty Acid Methyl Ester VLCFA->FAME + CH3OH Methanol CH3OH Methanol Water H2O Water

Caption: Chemical reaction for methylation of a VLCFA.

References

Validation & Comparative

Unraveling the Cellular Machinery: A Comparative Guide to Very-Long-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies for isolating very-long-chain acyl-CoAs (VLC-CoAs), critical intermediates in lipid metabolism, reveals a landscape of techniques tailored for sensitivity and specificity. For researchers in metabolic diseases, drug discovery, and fundamental biology, the accurate quantification of these molecules is paramount. This guide provides a comparative analysis of prevalent extraction methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.

Very-long-chain acyl-CoAs are pivotal players in a multitude of cellular processes, from fatty acid β-oxidation to the synthesis of complex lipids. Their low abundance and inherent instability, however, present significant analytical hurdles. The choice of extraction method directly impacts the recovery, purity, and ultimately, the quantitative accuracy of VLC-CoA measurements. This comparison focuses on two major strategies: Solid-Phase Extraction (SPE) and Solvent-Based Extraction, dissecting their principles, performance, and procedural intricacies.

Performance Metrics: A Head-to-Head Comparison

The efficacy of an extraction method is a composite of several key performance indicators. The following table summarizes quantitative data from various studies to offer a clear comparison between leading methodologies.

Extraction MethodPrincipleRecovery RateSample ThroughputKey AdvantagesPotential Limitations
Solid-Phase Extraction (Oligonucleotide Column) Affinity binding of acyl-CoAs to the column matrix.70-80%ModerateHigh reproducibility and improved separation of unsaturated and saturated acyl-CoAs.Dependent on the quality and binding capacity of the column.
Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel) Anion-exchange mechanism.83-90%[1]ModerateHigh recovery for a broad range of acyl-CoA esters.[1]May require optimization of elution conditions for specific VLC-CoAs.
Solvent-Based Extraction (Acetonitrile/Isopropanol) Precipitation of proteins and solubilization of acyl-CoAs in an organic solvent mixture.Varies (often requires optimization)HighStraightforward and does not require specialized columns.[1]Potential for co-extraction of interfering substances, which may necessitate further purification steps.
Solvent-Based Extraction (Bligh-Dyer Modification) Partitioning of lipids into a chloroform (B151607) phase while acyl-CoAs remain in the aqueous-methanolic phase.Good (method-dependent)HighWell-established method for general lipid extraction, adaptable for acyl-CoAs.Requires careful phase separation to avoid loss of analyte.

In-Depth Experimental Protocols

The reproducibility of VLC-CoA quantification is intrinsically linked to the meticulous execution of the extraction protocol. Below are detailed methodologies for the key techniques discussed.

Solid-Phase Extraction with Oligonucleotide Purification Column

This method, a modification of previously established protocols, is designed for the extraction and purification of long-chain acyl-CoAs from tissues.

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

Procedure:

  • Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer.

  • Add 2-propanol and homogenize again.

  • Extract acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent.

  • Load the concentrated sample onto a C-18 column for HPLC analysis.

Solvent-Based Extraction using Acetonitrile/Isopropanol

This procedure is a novel method for the quantitative isolation and purification of a wide range of acyl-CoA esters from tissues.[1]

Materials:

  • Acetonitrile/2-propanol (3:1, v/v)

  • 0.1 M Potassium phosphate (B84403), pH 6.7

  • 2-(2-pyridyl)ethyl-functionalized silica gel for subsequent purification (optional)

Procedure:

  • Extract tissue samples using a mixture of acetonitrile and 2-propanol.

  • Follow with an extraction using 0.1M potassium phosphate buffer (pH 6.7).

  • For further purification, the extract can be passed through a solid-phase extraction column packed with 2-(2-pyridyl)ethyl-functionalized silica gel.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical VLC-CoA extraction and analysis workflow.

VLC_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (e.g., in Buffer) Tissue->Homogenization Solvent_Addition Addition of Organic Solvents (e.g., ACN/Isopropanol) Homogenization->Solvent_Addition Centrifugation1 Centrifugation Solvent_Addition->Centrifugation1 Supernatant_Collection Supernatant Collection (Contains Acyl-CoAs) Centrifugation1->Supernatant_Collection SPE_Column Solid-Phase Extraction Column Loading Supernatant_Collection->SPE_Column Wash Wash Step SPE_Column->Wash Elution Elution of VLC-CoAs Wash->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: General workflow for the extraction and analysis of very-long-chain acyl-CoAs.

Signaling Pathways and Logical Relationships

The extraction of VLC-CoAs is a critical first step for understanding their role in various metabolic pathways. The diagram below illustrates the central position of VLC-CoAs in fatty acid metabolism.

Fatty_Acid_Metabolism VLCFA Very-Long-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_CoA Very-Long-Chain Acyl-CoAs (VLC-CoAs) Acyl_CoA_Synthetase->VLC_CoA Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation VLC_CoA->Beta_Oxidation Complex_Lipids Synthesis of Complex Lipids (e.g., Sphingolipids, Glycerolipids) VLC_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Central role of VLC-CoAs in major fatty acid metabolic pathways.

The selection of an appropriate extraction method is a foundational decision in the study of VLC-CoAs. While solid-phase extraction methods often provide higher recovery and purity, solvent-based methods offer a simpler, high-throughput alternative. The choice will ultimately depend on the specific research question, the available instrumentation, and the required level of quantitative accuracy. By understanding the comparative advantages and limitations of each technique, researchers can ensure the generation of reliable and reproducible data in their exploration of lipid metabolism.

References

A Researcher's Guide to Acyl-CoA Quantification: Cross-Validation of Enzymatic Assays and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules are central intermediates in numerous metabolic pathways, and their precise measurement is crucial for understanding cellular energy status, lipid metabolism, and the mechanisms of various diseases. This guide provides an objective comparison of two primary analytical techniques—enzymatic assays and mass spectrometry—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

The two predominant methods for acyl-CoA quantification, enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer distinct advantages and disadvantages in terms of specificity, sensitivity, throughput, and the scope of analytes they can measure. While enzymatic assays are often more accessible and can be cost-effective for targeted analysis, LC-MS/MS provides unparalleled sensitivity and the ability to simultaneously measure a broad spectrum of acyl-CoA species.[1][2][3]

Comparative Performance Analysis

The choice between an enzymatic assay and a mass spectrometry-based method often depends on the specific requirements of the study. The following table summarizes key performance parameters for each technique, compiled from various validation studies.

ParameterEnzymatic Assays (Fluorometric/Spectrophotometric)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~50 fmol1-10 fmol[3]
Limit of Quantification (LOQ) ~100 fmol5-50 fmol[3]
Linearity (R²) Variable, typically >0.99>0.99[3][4]
Precision (RSD%) < 20%< 15%, often 5-6%[3][4]
Specificity High (enzyme-specific)[3]High (based on mass-to-charge ratio)[3]
Throughput Low to ModerateHigh[3]
Scope Typically limited to a single analyte (e.g., acetyl-CoA)[1][2]Broad profiling of multiple short, medium, and long-chain acyl-CoAs[1][2][4]

Experimental Workflows and Logical Relationships

To visualize the processes involved in acyl-CoA quantification and the cross-validation approach, the following diagrams illustrate the key steps and their interconnections.

CrossValidationWorkflow cluster_Sample Biological Sample cluster_Extraction Acyl-CoA Extraction cluster_Quantification Quantification Methods cluster_Validation Cross-Validation Sample Tissue or Cell Lysate Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Enzymatic Enzymatic Assay Extraction->Enzymatic Parallel Analysis MassSpec LC-MS/MS Extraction->MassSpec Parallel Analysis Comparison Data Comparison (Accuracy, Precision, Linearity) Enzymatic->Comparison MassSpec->Comparison EnzymaticAssayWorkflow Start Start: Sample Preparation Deproteinize Deproteinization (e.g., PCA) Start->Deproteinize Neutralize Neutralization Deproteinize->Neutralize Plate Add Samples/Standards to 96-well Plate Neutralize->Plate ReactionSetup Prepare Reaction Mix (Enzymes, Substrates) ReactionSetup->Plate Incubate Incubate (e.g., 37°C, 30 min) Plate->Incubate Read Measure Fluorescence Incubate->Read Analyze Data Analysis (Standard Curve) Read->Analyze End End: Quantified Acyl-CoA Analyze->End MassSpecWorkflow Start Start: Sample Homogenization with Internal Standard SPE Solid-Phase Extraction (SPE) Start->SPE Elute Elution and Reconstitution SPE->Elute LC Liquid Chromatography (C18 Column) Elute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Standard Curve) Data->Quant End End: Acyl-CoA Profile Quant->End

References

Comparative Lipidomics of Brain Tissue: Unveiling the Impact of Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the brain's white matter. Its role in the formation and maintenance of the myelin sheath, which insulates nerve fibers, makes it a critical molecule for proper neurological function.[1][2][3] Perturbations in nervonic acid levels have been associated with several neurological and demyelinating diseases, including multiple sclerosis and Alzheimer's disease.[1][3] This guide provides a comparative overview of the lipidomic profiles of brain tissue with varying levels of nervonic acid, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Lipid Analysis

The following tables summarize the expected changes in the relative abundance of key lipid classes and species in brain tissue with elevated nervonic acid levels, based on findings from lipidomics studies. It is important to note that direct quantitative comparative data from a single study is often not available in the public domain. The data presented here is a synthesized representation based on trends reported in multiple studies, primarily those involving nervonic acid supplementation in animal models.

Table 1: Comparative Analysis of Major Lipid Classes in Brain Tissue

Lipid ClassLow Nervonic Acid (Relative Abundance)High Nervonic Acid (Relative Abundance)Key Findings
Sphingolipids BaselineIncreasedSupplementation with nervonic acid-rich oils leads to a significant regulation of sphingolipids in the brain.[4][5]
   Ceramides (Cer)BaselineIncreasedAn age-dependent accumulation of sphingolipids containing nervonic acid has been observed.[4]
   Sphingomyelins (SM)BaselineIncreasedNervonic acid is a critical component of sphingomyelin, and its increased availability leads to higher incorporation.[3]
   Hexosylceramides (HexCer)BaselineIncreasedStudies have shown an age-dependent accumulation of nervonic acid-containing hexosylceramides.[4]
Glycerophospholipids BaselineRegulatedNervonic acid supplementation has been shown to regulate glycerophospholipid metabolism in the brain.[5]
   Phosphatidylcholines (PC)BaselineRegulatedChanges in specific PC species are observed with nervonic acid supplementation.
   Phosphatidylethanolamines (PE)BaselineRegulatedAlterations in PE species are also noted in response to changes in nervonic acid levels.

Table 2: Hypothetical Comparative Analysis of Specific Lipid Species in Brain Tissue

This table presents a hypothetical yet representative comparison of specific lipid species, illustrating the expected directional changes based on published research. The values are for illustrative purposes to highlight the expected trends.

Lipid SpeciesLow Nervonic Acid (Relative Peak Area)High Nervonic Acid (Relative Peak Area)
Ceramides
Cer(d18:1/24:1)1.02.5
Cer(d18:1/18:0)1.01.2
Sphingomyelins
SM(d18:1/24:1)1.03.0
SM(d18:1/16:0)1.01.1
Phosphatidylcholines
PC(24:1/16:0)1.01.8
PC(16:0/18:1)1.00.9
Phosphatidylethanolamines
PE(24:1/18:1)1.01.5
PE(18:0/22:6)1.01.0

Experimental Protocols

A comprehensive understanding of the lipidomic changes associated with varying nervonic acid levels relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments involved in the comparative lipidomics of brain tissue.

Brain Tissue Sample Preparation
  • Tissue Collection: Brain tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to minimize enzymatic degradation of lipids.

  • Homogenization: A small piece of frozen brain tissue (typically 10-50 mg) is weighed and homogenized in a cold buffer. Mechanical homogenization using ceramic beads is a common high-throughput method.

Lipid Extraction

The Folch method and a modified method using methyl-tert-butyl ether (MTBE) are two widely used protocols for lipid extraction from brain tissue.

Folch Method:

  • Homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (19 volumes per gram of tissue).

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to separate the liquid and solid phases.

  • Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge at low speed to separate the phases. The lower chloroform phase contains the lipids.

  • The lipid-containing lower phase is collected and dried under a stream of nitrogen.

MTBE Method (a safer, high-throughput alternative):

  • Homogenize the brain tissue in ice-cold methanol containing internal standards.

  • Add MTBE and vortex thoroughly.

  • Add water to induce phase separation and vortex again.

  • Centrifuge to separate the phases. The upper MTBE phase contains the lipids.

  • Collect the upper phase and dry it under nitrogen.

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, typically a mixture of isopropanol (B130326) and acetonitrile.

  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system. A C18 or C30 reversed-phase column is commonly used to separate the different lipid species based on their polarity and acyl chain length.

  • Mass Spectrometry Analysis: The separated lipids are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via an electrospray ionization (ESI) source.

  • Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data-dependent or data-independent acquisition methods are used to acquire both precursor and fragment ion spectra for lipid identification.

  • Data Analysis: The raw data is processed using specialized lipidomics software. This involves peak picking, lipid identification based on accurate mass and fragmentation patterns, and quantification by comparing the peak areas of endogenous lipids to those of internal standards.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by nervonic acid and a typical experimental workflow for comparative lipidomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing cluster_output Output BrainTissue Brain Tissue (High vs. Low NA) Homogenization Homogenization BrainTissue->Homogenization LipidExtraction Lipid Extraction (Folch/MTBE) Homogenization->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataProcessing Data Processing & Identification LCMS->DataProcessing QuantData Quantitative Lipid Data DataProcessing->QuantData

Experimental workflow for comparative brain lipidomics.

sphingolipid_metabolism cluster_synthesis De Novo Synthesis cluster_complex Complex Sphingolipid Synthesis cluster_nervonic_acid Nervonic Acid Incorporation SerinePalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide SerinePalmitoylCoA->Ceramide SPT Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Hexosylceramide Hexosylceramide Ceramide->Hexosylceramide GCS/GCS NervonicAcid Nervonic Acid (C24:1) Ceramide_NA Ceramide (w/ C24:1) NervonicAcid->Ceramide_NA CerS Sphingomyelin_NA Sphingomyelin (w/ C24:1) Ceramide_NA->Sphingomyelin_NA SMS

Simplified sphingolipid metabolism pathway.

neurotrophin_signaling cluster_receptor Receptor Activation cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes cluster_na_influence Influence of Nervonic Acid Neurotrophin Neurotrophin (e.g., BDNF) Trk Trk Receptor Neurotrophin->Trk Binds PI3K_Akt PI3K-Akt Pathway Trk->PI3K_Akt RAS_MAPK RAS-MAPK Pathway Trk->RAS_MAPK PLC PLC Pathway Trk->PLC Survival Neuronal Survival PI3K_Akt->Survival Growth Neurite Growth RAS_MAPK->Growth SynapticPlasticity Synaptic Plasticity PLC->SynapticPlasticity NA_Sphingolipids Nervonic Acid-rich Sphingolipids MembraneFluidity Membrane Fluidity & Raft Stability NA_Sphingolipids->MembraneFluidity MembraneFluidity->Trk Modulates Receptor Function

Neurotrophin signaling pathway and nervonic acid.

References

A Head-to-Head Comparison of GC-MS and LC-MS for Nervonic Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nervonic acid, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences the accuracy, sensitivity, and efficiency of their results. This guide provides an objective, data-driven comparison of these two powerful analytical techniques for nervonic acid profiling, complete with detailed experimental protocols and visual workflows to aid in methodological selection and implementation.

At a Glance: Comparing GC-MS and LC-MS for Nervonic Acid Analysis

The following table summarizes the key performance characteristics of GC-MS and LC-MS for the quantitative analysis of nervonic acid, based on available experimental data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requirement High (Derivatization to Fatty Acid Methyl Esters is mandatory)[1][2][3]Low (Direct analysis of free fatty acids is possible)[3][4]
Sample Preparation Complexity More complex and time-consuming due to the required derivatization step.[2]Simpler and faster sample preparation.[3][4]
Sensitivity High sensitivity, with detection limits in the low ng/mL range.[4]Generally offers higher sensitivity, with detection limits reaching the low ng/mL to pg/mL range.[4][5]
Selectivity Good selectivity, but co-elution of isomers can be a challenge.[1]High selectivity, especially with tandem MS (MS/MS), allowing for better discrimination of isomers.[5]
Linearity Excellent linearity, with correlation coefficients (r²) often >0.999 over a defined concentration range (e.g., 0.05–10 μg/mL).[6]Excellent linearity, with correlation coefficients (r²) typically >0.99 over a wide dynamic range.[4][7]
Precision (RSD%) Good repeatability, with Relative Standard Deviation (RSD) values generally lower than 4%.[6]High precision, with RSD values typically below 15%.[8]
Run Time Typically longer run times due to the temperature programming required for elution.Faster analysis is often possible with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Structural Information Provides detailed structural information from fragmentation patterns, aided by extensive libraries for fatty acid methyl esters.[1]Soft ionization techniques may result in less fragmentation, but tandem MS (MS/MS) can provide detailed structural information.[5]
Cost Instrumentation is generally less expensive to purchase and maintain.Instrumentation, particularly high-resolution MS, can have a higher initial cost and maintenance expenses.
Throughput Lower throughput due to longer sample preparation and run times.Higher throughput is achievable due to simpler sample preparation and faster run times.

Detailed Experimental Protocols

GC-MS Protocol for Nervonic Acid Profiling

This protocol outlines a typical workflow for the analysis of nervonic acid in a biological matrix (e.g., plasma, tissue homogenate, or seed oil) using GC-MS. The key steps involve lipid extraction, saponification to release free fatty acids, and derivatization to volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • A modified Folch or Bligh-Dyer method is commonly used for lipid extraction from biological samples.

  • For a 100 µL plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

2. Saponification and Derivatization (Methylation):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 10 minutes to saponify the lipids and release the fatty acids.

  • Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).[1]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or similar polar column suitable for FAME separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: Nervonic acid methyl ester is identified based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification: An internal standard (e.g., tricosanoic acid, C23:0) is added at the beginning of the sample preparation for accurate quantification.[9]

LC-MS Protocol for Nervonic Acid Profiling

This protocol provides a general procedure for the direct analysis of nervonic acid in biological samples without derivatization, leveraging the sensitivity and selectivity of LC-MS.

1. Sample Preparation (Lipid Extraction and Hydrolysis):

  • For a 100 µL plasma sample, add 500 µL of cold isopropanol (B130326) containing an internal standard (e.g., C17:0).

  • Vortex for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • To hydrolyze esterified fatty acids, add 250 µL of 1 M KOH and incubate at 60°C for 1 hour.

  • Neutralize the sample with 250 µL of 1 M HCl.

  • Add 1 mL of hexane, vortex, and centrifuge to separate the layers.

  • Collect the upper hexane layer and dry it under nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000).[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition specific for nervonic acid (e.g., m/z 365.3 → 365.3, precursor to product ion).

  • Quantification: Create a calibration curve using a series of nervonic acid standards with a fixed concentration of the internal standard.

Visualizing the Workflow: A Guide for Method Selection

The choice between GC-MS and LC-MS depends on various factors, including the specific research question, available instrumentation, and desired throughput. The following diagrams illustrate the experimental workflows and a decision-making guide.

GCMS_Workflow start Sample (e.g., Plasma, Seed Oil) extraction Lipid Extraction (Folch or Bligh-Dyer) start->extraction saponification Saponification (NaOH in Methanol) extraction->saponification derivatization Derivatization (Methylation) (BF3 in Methanol) saponification->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing LCMS_Workflow start Sample (e.g., Plasma) extraction Lipid Extraction & Protein Precipitation (Isopropanol) start->extraction hydrolysis Hydrolysis (Optional) (KOH) extraction->hydrolysis lcms_analysis LC-MS/MS Analysis hydrolysis->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing Technique_Selection start Start: Need to Profile Nervonic Acid question1 Is high sample throughput a priority? start->question1 question2 Is the highest sensitivity required? question1->question2 No lcms LC-MS is Recommended question1->lcms Yes question3 Is instrumentation cost a major constraint? question2->question3 No question2->lcms Yes question3->lcms No gcms GC-MS is a Suitable Option question3->gcms Yes

References

Safety Operating Guide

Navigating the Safe Disposal of (15Z)-Tetracosenoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The core principle of chemical disposal is to always consult the manufacturer's SDS if available and to adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines.[1] These documents provide the primary, authoritative information for safe handling and disposal.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of (15Z)-Tetracosenoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like many biochemical reagents, should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation : Classify the waste containing this compound. Determine if it is a pure substance, a solution with solvents, or part of a biological matrix. It is crucial to segregate different waste streams to prevent potentially hazardous reactions.[1] Never mix chemical, biological, and radioactive waste unless explicitly permitted by your institution's EHS.

  • Consult Institutional Guidelines : Your institution's EHS department is the definitive resource for waste disposal procedures.[1] They will provide specific instructions on how to collect, label, and store chemical waste.

  • Waste Collection :

    • Solid Waste : Collect any solid this compound or contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.

    • Liquid Waste : For solutions containing this compound, use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with its contents. If the solvent is hazardous (e.g., flammable, corrosive, or toxic), it must be disposed of as hazardous waste.

  • Labeling : All waste containers must be accurately labeled with the full chemical name—"this compound"—and any other components in the mixture, along with their approximate concentrations. Attach a hazardous waste tag as required by your institution.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[2] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the waste.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly approved by EHS for specific, neutralized, and non-hazardous solutions.[3]

Key Disposal Considerations Summarized

ConsiderationGuideline
Regulatory Compliance Adhere to all local, state, and federal regulations for chemical waste disposal.[1]
Waste Minimization Order only the necessary quantities of this compound to minimize waste generation.[2][4]
Container Management Use appropriate, properly sealed, and clearly labeled containers for waste.[2]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the chemical and its waste.[1]
Emergency Procedures Be familiar with your institution's spill cleanup and emergency contact procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_sds_available Is a specific SDS available? start->is_sds_available consult_sds Consult 'Disposal Considerations' (Section 13) in SDS is_sds_available->consult_sds Yes consult_ehs Consult Institutional EHS Guidelines for Long-Chain Fatty Acyl-CoAs is_sds_available->consult_ehs No identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) consult_sds->identify_waste consult_ehs->identify_waste segregate_waste Segregate Waste Streams (Chemical, Biological, etc.) identify_waste->segregate_waste package_waste Package in a Labeled, Sealed, and Compatible Container segregate_waste->package_waste store_waste Store in Designated Satellite Accumulation Area package_waste->store_waste schedule_pickup Arrange for Waste Pickup with EHS store_waste->schedule_pickup end_point End: Proper Disposal schedule_pickup->end_point

Caption: Disposal decision workflow for this compound.

By adhering to these general guidelines and, most importantly, your local institutional protocols, you can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.